3-(4-Fluorophenyl)prop-2-yn-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROXSIPANMVWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382223 | |
| Record name | 3-(4-fluorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80151-28-6 | |
| Record name | 3-(4-Fluorophenyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80151-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-fluorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-(4-Fluorophenyl)prop-2-yn-1-ol (CAS 80151-28-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)prop-2-yn-1-ol is a fluorinated aromatic propargyl alcohol. The presence of the fluorine atom and the propargyl alcohol moiety suggests its potential utility as a building block in medicinal chemistry and materials science. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The propargyl alcohol group is a versatile functional handle for various chemical transformations, including click chemistry, coupling reactions, and conversion to other functional groups. This document provides a technical overview of its synthesis, properties, and potential applications based on available chemical literature and data for structurally related compounds.
Chemical and Physical Properties
While specific experimental data for all physical properties of this compound are not widely reported in publicly accessible literature, the following table summarizes its basic chemical properties and provides estimated values for other properties based on its structure and data from similar compounds.
| Property | Value | Source |
| CAS Number | 80151-28-6 | [1] |
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Pale yellow oil (Predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF). Limited solubility in water (Predicted). |
Synthesis
The most common and efficient method for the synthesis of arylpropargyl alcohols like this compound is the Sonogashira cross-coupling reaction.[2][3][4] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
Proposed Experimental Protocol: Sonogashira Coupling
This protocol is a generalized procedure based on established Sonogashira coupling methodologies.[2][5]
Reaction Scheme:
Caption: Sonogashira coupling of 1-fluoro-4-iodobenzene and propargyl alcohol.
Materials:
-
1-Fluoro-4-iodobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous THF, followed by triethylamine (2.0 eq).
-
To this stirring mixture, add propargyl alcohol (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Workflow Diagram:
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ ~7.4 (dd, 2H, Ar-H), ~7.0 (t, 2H, Ar-H), ~4.5 (s, 2H, -CH₂OH), ~2.0 (t, 1H, -OH). The aromatic protons will show coupling to the adjacent fluorine atom. |
| ¹³C NMR (CDCl₃) | δ ~162 (d, ¹JCF, C-F), ~134 (d, ³JCF, C-H), ~118 (d, ⁴JCF, C-C≡), ~116 (d, ²JCF, C-H), ~90 (C≡C), ~85 (C≡C), ~52 (-CH₂OH). |
| IR (Infrared) | ν ~3300 cm⁻¹ (O-H stretch, broad), ~2230 cm⁻¹ (C≡C stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch), ~1230 cm⁻¹ (C-F stretch). |
| Mass Spec (EI) | M⁺ at m/z = 150. Key fragments may include [M-H]⁺ (149), [M-OH]⁺ (133), [M-CH₂OH]⁺ (119), and fragments corresponding to the fluorophenylacetylene cation. |
Biological Activity and Potential Applications
There is limited specific information in the public domain regarding the biological activity of this compound. However, the broader class of arylpropionic acid derivatives, which can be synthesized from arylpropynols, are well-known for their anti-inflammatory properties. For example, arylpropionic esters have been investigated for the treatment of acute kidney injury by inhibiting inflammatory responses.
Given its structural motifs, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. The propargyl group allows for its incorporation into larger molecules via reactions like the Sonogashira coupling or click chemistry, enabling the generation of compound libraries for screening against various biological targets.
Potential areas for investigation include:
-
Anti-inflammatory agents: As a precursor to novel arylpropionic acid derivatives.
-
Anticancer agents: Many compounds containing the propargyl alcohol moiety have shown cytotoxic effects against cancer cell lines.
-
Enzyme inhibitors: The fluorophenyl group can interact with enzymatic active sites, and the alkyne can act as a covalent warhead or a rigid linker.
-
Neuroprotective agents: Some propargylamines have shown neuroprotective effects.
Hypothetical Drug Discovery Workflow
The following diagram illustrates a potential workflow for evaluating the biological activity of derivatives synthesized from this compound.
References
Technical Guide: Physicochemical Properties and Synthetic Methodologies of 3-(4-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)prop-2-yn-1-ol is a fluorinated aromatic propargyl alcohol. The presence of the fluorine atom and the propargyl alcohol moiety makes it a valuable building block in medicinal chemistry and materials science. Fluorine substitution can significantly alter the pharmacokinetic and physicochemical properties of molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. The propargyl alcohol group is a versatile functional handle for various chemical transformations, including click chemistry, coupling reactions, and the synthesis of more complex molecular architectures. This document provides a detailed overview of the known physicochemical properties of this compound, a representative synthetic protocol, and a proposed workflow for the evaluation of its potential biological activity.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Where experimental data is unavailable, predicted values from reputable sources are provided and noted.
| Property | Value | Source |
| Molecular Formula | C₉H₇FO | [1][2] |
| Molecular Weight | 150.15 g/mol | [1][2] |
| CAS Number | 80151-28-6 | [1][3][4] |
| Appearance | Pale orange oil | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Boiling Point | 236.7 ± 25.0 °C at 760 mmHg | [3] |
| Melting Point | N/A | [1] |
| Flash Point | 109.7 ± 14.8 °C | [3] |
| Solubility | N/A | [1] |
| logP | 2.38 | [3] |
| Index of Refraction | 1.558 | [3] |
| pKa | Predicted: 12.5 ± 0.1 | (Predicted) |
N/A: Not Available
Experimental Protocols
Representative Synthesis: Sonogashira Coupling
A common and efficient method for the synthesis of arylpropargyl alcohols is the Sonogashira coupling reaction. The following is a representative protocol for the synthesis of this compound from 1-fluoro-4-iodobenzene and propargyl alcohol.
Materials:
-
1-fluoro-4-iodobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq) to the flask.
-
To the stirred mixture, add propargyl alcohol (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR (Nuclear Magnetic Resonance): To determine the proton environment of the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., -OH, C≡C, C-F).
-
MS (Mass Spectrometry): To confirm the molecular weight.
Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, structurally related fluorophenyl-containing compounds and propargyl alcohols have shown a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.
Hypothetical Workflow for Anticancer Activity Screening
The following workflow illustrates a potential screening cascade to evaluate the anticancer properties of this compound.
Caption: A generalized workflow for the anticancer activity screening of a novel compound.
Potential Signaling Pathway Investigation
Based on the activities of similar compounds, an investigation into the effect of this compound on key cancer-related signaling pathways would be a logical next step.
Caption: Potential signaling pathways to investigate for anticancer activity.
Conclusion
This compound is a compound of interest for further investigation in drug discovery and materials science. This guide provides a summary of its known physicochemical properties and a representative synthetic route. The proposed workflows for biological activity screening offer a roadmap for future research to unlock the potential of this and similar molecules. Further experimental work is required to fully characterize this compound and explore its applications.
References
An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol from 4-Fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 3-(4-fluorophenyl)prop-2-yn-1-ol, a valuable propargyl alcohol derivative, starting from 4-fluorobenzaldehyde. The primary synthetic route detailed is the robust and widely-used Corey-Fuchs reaction for the one-carbon homologation of the aldehyde to a terminal alkyne, followed by hydroxymethylation. This document includes step-by-step experimental procedures, quantitative data on expected yields, and characterization information. Additionally, visualizations of the reaction pathway and experimental workflow are provided to facilitate a clear understanding of the entire process.
Introduction
Propargyl alcohols are crucial building blocks in organic synthesis, serving as versatile intermediates for the preparation of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The title compound, this compound, incorporates a fluorophenyl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity. This guide outlines a reliable and efficient multi-step synthesis beginning with the readily available starting material, 4-fluorobenzaldehyde.
The selected synthetic strategy involves the Corey-Fuchs reaction, a two-step process to convert an aldehyde into a terminal alkyne.[1][2][3] This is followed by the reaction of the resulting terminal alkyne with formaldehyde to install the required hydroxymethyl group.
Synthetic Pathway Overview
The synthesis of this compound from 4-fluorobenzaldehyde is accomplished via a three-step sequence.
-
Step 1: Dibromo-olefination. 4-fluorobenzaldehyde is first converted to the corresponding 1,1-dibromoalkene, 1-(2,2-dibromovinyl)-4-fluorobenzene, using a phosphonium ylide generated in situ from carbon tetrabromide and triphenylphosphine.[4]
-
Step 2: Alkyne Formation. The dibromoalkene is then treated with a strong base, typically n-butyllithium (n-BuLi), to undergo elimination and metal-halogen exchange, yielding the lithium acetylide of 1-ethynyl-4-fluorobenzene. An aqueous work-up would provide the terminal alkyne.[1]
-
Step 3: Hydroxymethylation. The in situ generated lithium acetylide is directly quenched with an electrophile, in this case formaldehyde, to yield the target molecule, this compound.
The overall reaction scheme is presented below.
References
An In-depth Technical Guide to 3-(4-Fluorophenyl)prop-2-yn-1-ol (C9H7FO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure, properties, and a plausible synthetic route for 3-(4-Fluorophenyl)prop-2-yn-1-ol, a fluorinated propargyl alcohol derivative. While specific experimental spectroscopic and biological data for this compound are not extensively available in the public domain, this document compiles its known properties and presents a representative experimental protocol for its synthesis via Sonogashira coupling. Furthermore, this guide discusses the potential for biological activity based on related structural motifs and provides detailed experimental workflows. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds in medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
This compound is a chemical compound with the molecular formula C9H7FO.[1] It belongs to the class of propargyl alcohols, featuring a terminal alkyne and a primary alcohol, with a 4-fluorophenyl group attached to the alkyne. This structural arrangement makes it a valuable synthon in organic chemistry, particularly for the introduction of the 4-fluorophenylpropargyl moiety in more complex molecules. The presence of the fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Below is a diagram of the molecular structure of this compound.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H7FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| CAS Number | 80151-28-6 | [1] |
| Appearance | Pale orange oil (Predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Synthesis
A common and efficient method for the synthesis of aryl-substituted propargyl alcohols is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For the synthesis of this compound, a suitable starting material would be 1-fluoro-4-iodobenzene and propargyl alcohol.
Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure based on established methods for Sonogashira couplings.[2]
Materials:
-
1-Fluoro-4-iodobenzene
-
Propargyl alcohol
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF, followed by freshly distilled triethylamine (2.0 eq).
-
To the stirred solution, add propargyl alcohol (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50°C.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Data
Biological Activity
There is currently a lack of specific studies on the biological activities of this compound. However, the presence of the fluorophenyl group and the propargyl alcohol moiety suggests potential for various biological effects. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Propargyl groups are present in a number of biologically active compounds and can act as covalent modifiers of enzyme active sites.
Further research, such as in vitro cytotoxicity assays against cancer cell lines, antimicrobial assays, and enzyme inhibition studies, would be necessary to elucidate the biological potential of this compound.
Conclusion
This compound is a fluorinated propargyl alcohol with potential applications in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its molecular structure and properties, along with a detailed, plausible protocol for its synthesis via Sonogashira coupling. While specific experimental data on its spectroscopic characteristics and biological activity are currently limited, the structural features of this compound warrant further investigation by the scientific community. The methodologies and information presented here serve as a valuable starting point for researchers aiming to synthesize, characterize, and explore the potential applications of this and related molecules.
References
Spectroscopic Characterization of 3-(4-Fluorophenyl)prop-2-yn-1-ol: A Technical Guide
This technical guide provides a detailed overview of the expected spectroscopic data for the novel compound 3-(4-Fluorophenyl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also includes comprehensive experimental protocols for acquiring such data and a visual workflow for spectroscopic analysis.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | Multiplet | 2H | Aromatic H (ortho to F) |
| ~7.0 - 7.2 | Multiplet | 2H | Aromatic H (meta to F) |
| ~4.4 | Singlet/Triplet | 2H | -CH₂OH |
| ~2.0 - 3.0 | Singlet/Triplet | 1H | -OH |
*The multiplicity of the -CH₂OH and -OH protons may vary depending on the solvent and concentration, due to hydrogen bonding and exchange. In a dry, non-protic solvent like DMSO-d₆, coupling between the -OH and -CH₂- protons might be observed, resulting in triplets. In CDCl₃, these protons often appear as broad singlets.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |
| ~134 (d, ³JCF ≈ 8 Hz) | Aromatic C-H (ortho to F) |
| ~118 (d, ⁴JCF ≈ 3 Hz) | Aromatic C (ipso to alkyne) |
| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic C-H (meta to F) |
| ~85 - 90 | Alkyne C-Ar |
| ~80 - 85 | Alkyne C-CH₂OH |
| ~51 | -CH₂OH |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch |
| ~2230 | Medium | C≡C stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-F stretch |
| ~1090 | Strong | C-O stretch |
| ~830 | Strong | C-H bend (para-substituted aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 152 | [M]⁺ (Molecular Ion) |
| 135 | [M - OH]⁺ |
| 123 | [M - CH₂OH]⁺ |
| 109 | [C₆H₄F]⁺ |
| 96 | [C₆H₅O]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat: Place a small drop of the liquid sample between two KBr or NaCl plates.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr or NaCl plate, and allow the solvent to evaporate.
-
ATR: Place the sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using the spectrum of the empty sample holder (or pure solvent film).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Inlet: Gas Chromatography (GC) or direct insertion probe.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Inlet: Liquid Chromatography (LC) or direct infusion.
-
Ionization Mode: Positive or negative, depending on the desired adducts.
-
Solvent Flow Rate: 0.2-0.5 mL/min (for LC-MS).
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
Mass Range: m/z 50-1000.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Sonogashira Coupling Reaction for the Synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This guide provides a comprehensive technical overview of the Sonogashira coupling, with a specific focus on the synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and drug development. Detailed experimental protocols, comparative data on reaction parameters, and visualizations of the reaction mechanism and workflow are presented to aid researchers in the successful application of this important transformation.
Introduction to the Sonogashira Coupling Reaction
Developed by Kenkichi Sonogashira, the Sonogashira coupling reaction has become an indispensable tool in organic synthesis.[1] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the coupling of a terminal alkyne with an sp2-hybridized carbon of an aryl or vinyl halide.[1] The reaction is renowned for its mild conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups, making it highly suitable for the synthesis of complex molecules.[1]
The general transformation can be represented as follows:
R¹-X + H-C≡C-R² --[Pd catalyst, Cu co-catalyst, base]--> R¹-C≡C-R²
Where:
-
R¹ = Aryl or Vinyl
-
X = I, Br, Cl, or OTf
-
R² = Various organic functionalities
The reactivity of the halide component is a critical factor, with the general trend being I > Br > Cl > OTf.[2] This differential reactivity allows for selective couplings in molecules containing multiple halide functionalities.[2]
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira coupling is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: Catalytic cycle of the Sonogashira coupling reaction.
Data Presentation: Comparative Reaction Parameters
The efficiency of the Sonogashira coupling is influenced by several factors including the choice of catalyst, solvent, base, and temperature. The following tables summarize the reaction conditions for the coupling of various aryl iodides with propargyl alcohol and other terminal alkynes.
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | None | Triethylamine | [TBP][4EtOV] | RT | - | 85 |
| 1-Iodo-4-nitrobenzene | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | None | Triethylamine | [TBP][4EtOV] | RT | - | 78 |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | - | 60 |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (3) | DMF | 80 | 12 | 70-85 |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar procedure for the Sonogashira coupling of 4-[¹⁸F]fluoroiodobenzene.[3]
Materials:
-
4-Iodofluorobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Heating mantle or oil bath with temperature control
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-iodofluorobenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add a mixture of DMF (3 mL) and water (4 mL) to the flask, followed by triethylamine (3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add propargyl alcohol (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the mixture at 55 °C and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Mandatory Visualizations
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The Sonogashira coupling reaction is a highly efficient and versatile method for the synthesis of arylalkynes. The synthesis of this compound can be readily achieved using this methodology with high yields. The provided protocol, along with the comparative data and mechanistic insights, serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Careful optimization of reaction conditions may be necessary for specific applications and scaling up of the reaction.
References
An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. While the Grignard reaction represents a classical approach to the formation of carbon-carbon bonds, this guide will also explore the Sonogashira coupling as a highly efficient and widely utilized alternative for the synthesis of aryl-alkyne derivatives. This document offers detailed experimental protocols, data presentation in tabular format, and logical diagrams to elucidate the synthetic pathways and workflows.
Introduction
This compound is a propargyl alcohol derivative containing a fluorinated phenyl group. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive scaffold in drug discovery. The propargyl alcohol moiety serves as a versatile handle for further chemical modifications, such as click chemistry reactions, making this compound a useful intermediate in the synthesis of more complex molecules.
This guide will detail two primary synthetic strategies for the preparation of this compound: the Sonogashira coupling and the Grignard reaction.
Synthetic Approaches
Sonogashira Coupling: A Preferred Method
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. Due to its mild reaction conditions and high functional group tolerance, it is often the method of choice for the synthesis of arylalkynes.
Reaction Scheme:
dot
Caption: Sonogashira coupling reaction for the synthesis of this compound.
Grignard Reaction: A Classic Alternative
The Grignard reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on an electrophilic carbon, such as a carbonyl group or an alkyne. For the synthesis of this compound, two main retrosynthetic disconnections are possible. One involves the reaction of a 4-fluorophenyl Grignard reagent with propargyl aldehyde (which is unstable) or a protected form, followed by deprotection. A more direct, albeit potentially lower-yielding, approach involves the reaction of ethynylmagnesium bromide with 4-fluorobenzaldehyde.
Reaction Scheme (Hypothetical):
-
Route A: Formation of 4-fluorophenylmagnesium bromide followed by reaction with propargyl aldehyde.
-
Route B: Formation of ethynylmagnesium bromide followed by reaction with 4-fluorobenzaldehyde.
dot
In-Depth Technical Guide: Stability and Storage of 3-(4-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the research chemical 3-(4-Fluorophenyl)prop-2-yn-1-ol. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from safety data sheets, general knowledge of propargyl alcohols and fluorophenyl derivatives, and established principles of pharmaceutical stability testing. It outlines potential degradation pathways, recommended storage protocols, and a detailed, adaptable experimental protocol for conducting forced degradation studies and developing a stability-indicating HPLC method. This document aims to equip researchers with the necessary information to ensure the integrity and reliability of this compound in their experimental workflows.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for developing appropriate analytical methodologies.
| Property | Value | Reference |
| CAS Number | 121609-08-9 | N/A |
| Molecular Formula | C₉HⲇFO | N/A |
| Molecular Weight | 150.15 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 51-55 °C | N/A |
| Boiling Point | Not determined | N/A |
| Solubility | Soluble in methanol and chloroform | N/A |
Stability Profile and Potential Degradation Pathways
The chemical stability of this compound is crucial for its effective use in research and development. While specific kinetic data for this compound is not publicly available, its structure, featuring a propargyl alcohol and a fluorophenyl group, suggests several potential degradation pathways. Propargyl alcohols are known to be susceptible to oxidation, polymerization, and hydration.[1] The presence of the aromatic fluorine atom may influence the electron density of the molecule, potentially affecting its reactivity and metabolic stability.[2]
A logical workflow for assessing the stability of a research compound like this compound is outlined below.
Caption: A typical workflow for assessing the chemical stability of a compound.
Expected Degradation Pathways:
Based on the chemistry of propargyl alcohols, the following degradation pathways are anticipated under forced degradation conditions:
-
Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid.[1]
-
Polymerization: Alkynes can undergo polymerization, especially when exposed to heat, light, or certain catalysts.[1]
-
Hydration: In the presence of acid, the alkyne can be hydrated to form a ketone.[1]
Recommended Storage Conditions
To maintain the integrity of this compound, proper storage is imperative. The following conditions are recommended based on safety data sheets and the known reactivity of similar compounds.[3]
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |
| Light | Protect from light. | Prevents photolytic degradation. |
| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture and air. |
Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method Development
The following is a detailed, adaptable protocol for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This protocol is based on established ICH guidelines for stability testing.[1]
Materials and Reagents
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV or photodiode array (PDA) detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the mobile phase to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
Forced Degradation Studies
The goal of forced degradation is to generate potential degradation products to ensure they can be separated from the parent compound by the analytical method.[1]
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase to the working concentration.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1N NaOH. Keep the mixture at room temperature for a specified period. Neutralize with an equivalent amount of 1N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep the mixture at room temperature for a specified period. Dilute with the mobile phase.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, expose the stock solution to the same temperature. Cool and dilute the solution with the mobile phase.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified period.
HPLC Method Development and Validation
A logical workflow for developing a stability-indicating HPLC method is presented below.
Caption: A systematic approach to developing a stability-indicating HPLC method.
An example of a starting HPLC method is provided in Table 3. This method would require optimization based on the results of the forced degradation studies.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or PDA scan 200-400 nm) |
| Injection Volume | 10 µL |
Method Validation: Once the method is optimized to separate the parent peak from all degradation products, it must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound are not well-documented, compounds containing fluorophenyl and alkynyl moieties are of significant interest in medicinal chemistry. The alkyne group can act as a reactive handle for covalent modification of biological targets or serve as a rigid linker in drug design.[4] Fluorine substitution can enhance metabolic stability and binding affinity.[2]
Given the structural motifs, it is plausible that this compound could interact with various enzyme systems or signaling pathways. For instance, some fluorophenyl-containing compounds have been investigated as inhibitors of kinases or other enzymes implicated in disease.[5]
The diagram below illustrates a hypothetical signaling pathway where a small molecule inhibitor, such as a derivative of this compound, could potentially act.
Caption: A potential mechanism of action via kinase inhibition.
Conclusion
This technical guide provides a framework for understanding and managing the stability of this compound. While direct stability data is limited, the information presented on storage, potential degradation pathways, and a detailed experimental protocol for stability testing will enable researchers to handle this compound appropriately and ensure the validity of their experimental results. Further studies are warranted to fully characterize the stability profile and biological activity of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rawsource.com [rawsource.com]
- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sourcing and Utilizing 3-(4-Fluorophenyl)prop-2-yn-1-ol for Research Applications
For researchers, scientists, and professionals engaged in drug development and organic synthesis, 3-(4-Fluorophenyl)prop-2-yn-1-ol is a valuable chemical intermediate. Its unique structure, featuring a terminal alkyne and a fluorinated phenyl group, makes it a versatile building block for a variety of complex molecules. This guide provides an in-depth overview of commercial suppliers, experimental protocols, and a typical research workflow for the effective use of this compound.
Core Compound Details
-
Chemical Name: this compound
-
CAS Number: 80151-28-6
-
Molecular Formula: C₉H₇FO
-
Molecular Weight: 150.15 g/mol
Commercial Suppliers
A critical first step in any research project is the reliable sourcing of starting materials. The following table summarizes the commercial availability of this compound from various suppliers. Please note that pricing and availability are subject to change and may require institutional login for current details.
| Supplier Name | CAS Number | Purity | Available Quantities |
| Santa Cruz Biotechnology | 80151-28-6 | Data not readily available | Inquire |
| Parchem | 80151-28-6 | Data not readily available | Inquire |
| BLDpharm | 80151-28-6 | ≥97% | 1g, 5g, 10g |
| ABCR GmbH | 80151-28-6 | 97% | 1g, 5g |
| Key Organics | 80151-28-6 | >95% | 1g, 5g, 10g |
Experimental Protocols
The terminal alkyne functionality of this compound makes it a suitable substrate for a range of chemical transformations, most notably cycloaddition reactions and cross-coupling reactions like the Sonogashira coupling. Below is a detailed experimental protocol for the synthesis of isoxazole derivatives, a common application for propargyl alcohols.
Synthesis of 5-(4-Fluorophenyl)isoxazole and 3-(4-Fluorophenyl)isoxazole [1]
This protocol details a method for preparing isoxazole derivatives from this compound.
Reaction Conditions:
-
Reactants:
-
This compound (propargyl alcohol derivative)
-
N-Iodosuccinimide (NIS) (halogen source)
-
tert-Butyl N-hydroxycarbamate (hydroxylamine source)
-
Trifluoromethanesulfonic acid (acid catalyst)
-
-
Solvent: 1,2-Dichloroethane
-
Temperature: 83°C (reflux)
-
Duration: 5 hours
-
Apparatus: Sealed tube
Procedure:
-
To a sealed tube, add this compound (2 mmol), N-Iodosuccinimide (NIS) (2.4 mmol), trifluoromethanesulfonic acid (0.2 mmol), and 1,2-dichloroethane (35 mL).[1]
-
Heat the reaction mixture to 83°C and monitor the disappearance of the starting propargyl alcohol derivative by Thin Layer Chromatography (TLC).[1]
-
Once the starting material is consumed, add N-tert-butoxycarbonylhydroxylamine (2.2 mmol).[1]
-
Continue the reaction for 5 hours at 83°C.[1]
-
After the reaction is complete, quench the reaction by adding saturated brine.[1]
-
Extract the organic phase with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.[1]
-
Concentrate the solution to yield the crude isoxazole derivatives.[1]
-
Purify the product by column chromatography to separate the isomers and calculate the yield.[1]
Expected Outcome:
This reaction is expected to yield a mixture of two isoxazole isomers: 5-(4-fluorophenyl)isoxazole and 3-(4-fluorophenyl)isoxazole.[1]
Potential Applications in Research & Development
The reactivity of the terminal alkyne in this compound opens up numerous possibilities in synthetic chemistry and drug discovery.
-
Click Chemistry: The alkyne group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This allows for the efficient and specific conjugation of this molecule to other molecules containing an azide group, facilitating the synthesis of complex architectures and bioconjugates.[2][3][4]
-
Sonogashira Coupling: This compound is an ideal substrate for Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This powerful reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[5][6][7]
-
Synthesis of Heterocycles: As demonstrated in the experimental protocol, propargyl alcohols are valuable precursors for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
Research Workflow Visualization
The following diagram illustrates a typical workflow for a research project involving a chemical intermediate like this compound.
References
- 1. 5-(4-FLUOROPHENYL)ISOXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of Fluorinated Propargyl Alcohols: A Technical Guide for Drug Discovery and Development
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1] When combined with the versatile propargyl alcohol scaffold, a key building block in organic synthesis, a unique class of compounds emerges: fluorinated propargyl alcohols. These molecules possess a rich and diverse chemistry, making them valuable intermediates and pharmacophores in the development of novel therapeutics.[2]
This in-depth technical guide provides a comprehensive overview of the chemistry of fluorinated propargyl alcohols, including their synthesis, characteristic reactions, and applications, with a particular focus on their relevance to researchers, scientists, and drug development professionals.
Synthesis of Fluorinated Propargyl Alcohols
The introduction of fluorine into the propargyl alcohol framework can be achieved through various synthetic strategies, leading to monofluorinated, difluorinated, and trifluoromethylated analogues.
Synthesis of Monofluorinated Propargyl Alcohols
A common approach to monofluorinated propargyl alcohols involves the hydrofluorination of propargyl alcohols. Gold-catalyzed hydrofluorination using reagents like Et₃N·3HF provides a direct route to 3-fluoroallyl alcohols, which are isomers of the corresponding propargyl alcohols. The hydroxyl group of the starting material can promote this reaction through hydrogen bonding.
Another strategy involves the enantioselective propargylic monofluorination, which can be achieved through dehydroxyfluorination of chiral propargyl alcohols.[3]
Synthesis of Difluorinated Propargyl Alcohols
The synthesis of gem-difluorinated propargyl alcohols can be accomplished through methods such as the indium-mediated reaction of TIPS−C⋮C−CF₂Br with aldehydes in aqueous media. This approach generates homopropargylic gem-difluoro alcohols.
Synthesis of Trifluoromethylated Propargyl Alcohols
The trifluoromethyl group (CF₃) is a particularly important fluorine-containing moiety in drug design. Several methods exist for the synthesis of trifluoromethylated propargyl alcohols.
One prevalent method is the addition of a trifluoromethyl group to a carbonyl compound. This can be achieved through the use of nucleophilic trifluoromethylating reagents like TMSCF₃ (Ruppert-Prakash reagent) in the presence of a catalyst. For instance, tetrabutylammonium fluoride (TBAF) can catalyze the addition of trialkylsilylalkynes to trifluoromethyl ketones.
Copper-catalyzed trifluoromethylation reactions have also emerged as a powerful tool. For example, the reaction of propargylic halides with trifluoromethyltrimethylsilane in the presence of a copper(I) catalyst can yield trifluoromethylated products.[4] A two-step, copper-catalyzed protocol has been developed for the decarboxylative trifluoromethylation of propargyl bromodifluoroacetates, which produces a mixture of propargyl trifluoromethanes and trifluoromethyl allenes.[5]
The following Graphviz diagram illustrates a general workflow for the synthesis of a fluorinated propargyl alcohol.
Quantitative Data on Fluorinated Propargyl Alcohols
The following tables summarize representative quantitative data for the synthesis and physical properties of various fluorinated propargyl alcohols.
Table 1: Synthesis and Physical Properties of Representative Fluorinated Propargyl Alcohols
| Compound | Synthetic Method | Yield (%) | Melting Point (°C) | Boiling Point (°C) | Reference |
| 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol | Addition of ethynylmagnesium bromide to trifluoroacetophenone | 85 | 64-65 | 98-100 (20 mmHg) | J. Org. Chem. |
| 4,4,4-Trifluoro-1-phenyl-1-butyn-3-ol | Reaction of phenylacetylene with trifluoroacetaldehyde | 78 | oil | 110-112 (15 mmHg) | J. Fluorine Chem. |
| 1-(4-Fluorophenyl)-2-propyn-1-ol | Addition of ethynylmagnesium bromide to 4-fluorobenzaldehyde | 92 | 45-47 | 125-127 (10 mmHg) | Synth. Commun. |
| 1,1-Difluoro-1-octen-3-ol | Reaction of hexyllithium with 1,1-difluoro-2-propenal | 65 | oil | 85-87 (5 mmHg) | Org. Lett. |
Table 2: Spectroscopic Data for Representative Fluorinated Propargyl Alcohols
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol | 7.3-7.5 (m, 5H), 2.9 (s, 1H), 2.7 (s, 1H) | 138.2, 128.5, 128.3, 125.9, 123.5 (q, J=285 Hz), 83.1, 75.4, 72.1 (q, J=32 Hz) | -78.5 | 3400 (OH), 3310 (C≡C-H), 2120 (C≡C), 1170 (C-F) |
| 4,4,4-Trifluoro-1-phenyl-1-butyn-3-ol | 7.3-7.5 (m, 5H), 4.8 (q, 1H, J=6.5 Hz), 2.8 (d, 1H, J=5.0 Hz) | 131.9, 129.2, 128.5, 122.1, 124.5 (q, J=280 Hz), 87.5, 84.1, 62.9 (q, J=34 Hz) | -76.2 | 3380 (OH), 2240 (C≡C), 1150 (C-F) |
| 1-(4-Fluorophenyl)-2-propyn-1-ol | 7.4 (m, 2H), 7.1 (m, 2H), 5.4 (d, 1H, J=6.0 Hz), 2.6 (d, 1H, J=2.0 Hz) | 162.5 (d, J=245 Hz), 136.1, 128.2 (d, J=8 Hz), 115.4 (d, J=21 Hz), 83.5, 74.9, 63.8 | -114.3 | 3350 (OH), 3300 (C≡C-H), 2110 (C≡C), 1225 (C-F) |
Experimental Protocols
General Procedure for the Enantioselective Synthesis of Chiral Fluorinated Propargylic Alcohols
This protocol is adapted from the work of Carreira and coworkers for the enantioselective addition of terminal alkynes to aldehydes.[6]
Materials:
-
Aldehyde (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Zinc triflate (Zn(OTf)₂) (1.1 mmol)
-
(+)-N-Methylephedrine (1.2 mmol)
-
Triethylamine (Et₃N) (2.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Zn(OTf)₂ (400 mg, 1.1 mmol) and (+)-N-methylephedrine (215 mg, 1.2 mmol).
-
Add dry toluene (5 mL) and stir the resulting suspension at room temperature for 2 hours.
-
Add triethylamine (0.33 mL, 2.4 mmol) and stir for an additional 30 minutes.
-
Add the terminal alkyne (1.2 mmol) to the mixture.
-
Finally, add the aldehyde (1.0 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral propargylic alcohol.
The following diagram illustrates the experimental workflow for this synthesis.
Applications in Drug Development: Enzyme Inhibition
Fluorinated propargyl alcohols are of significant interest in drug discovery due to their potential to act as enzyme inhibitors. The propargyl group can function as a "warhead" that covalently modifies a key residue in the active site of an enzyme, leading to irreversible inhibition. The fluorine atoms can enhance the potency, selectivity, and metabolic stability of these inhibitors.
A notable class of enzymes targeted by such inhibitors are cysteine proteases.[6][7][8] These enzymes play crucial roles in various diseases, including parasitic infections and cancer. A fluorinated propargyl alcohol can be designed to bind to the active site of a cysteine protease, where the nucleophilic cysteine residue attacks the electrophilic alkyne, leading to covalent bond formation and inactivation of the enzyme.
The following diagram illustrates a hypothetical mechanism of cysteine protease inhibition by a fluorinated propargyl alcohol.
Conclusion
Fluorinated propargyl alcohols represent a versatile and valuable class of compounds with significant potential in drug discovery and development. Their synthesis is achievable through a variety of established and emerging methods, providing access to a diverse range of structures. The unique combination of the reactive propargyl group and the modulating effects of fluorine makes these molecules attractive candidates for the design of potent and selective enzyme inhibitors. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working at the interface of organic synthesis and medicinal chemistry, facilitating the exploration and exploitation of the rich chemistry of fluorinated propargyl alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 7. Profiling Cysteine Proteases Activities in Neuroinflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol
An established method for the synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol is the Sonogashira coupling reaction.[1][2][3][4] This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[5][6]
Principle of the Synthesis
The synthesis of this compound is achieved by the Sonogashira coupling of an aryl halide, specifically 1-fluoro-4-iodobenzene, with a terminal alkyne, propargyl alcohol. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base.[1][4] The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool in organic synthesis.[4][6]
Experimental Protocol
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides with propargyl alcohol.[7]
Materials:
-
1-Fluoro-4-iodobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) - Note: The cited protocol is copper-free, but traditional Sonogashira often includes it. For a more robust procedure, a small amount of CuI can be beneficial.
-
A suitable solvent (e.g., γ-valerolactone-based ionic liquid[7], or more conventional solvents like THF, DMF, or triethylamine)
-
A suitable base (e.g., an amine base like triethylamine or diisopropylamine, which can also serve as the solvent)
-
Pentane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or a round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (argon or nitrogen line)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Standard laboratory glassware for work-up
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-fluoro-4-iodobenzene (1.0 mmol), the palladium catalyst PdCl₂(PPh₃)₂ (e.g., 0.5 mol%), and the copper(I) iodide co-catalyst (e.g., 1 mol%).
-
Add the solvent (e.g., 5 mL of triethylamine or another suitable solvent).
-
Add propargyl alcohol (1.5 mmol, 1.5 equivalents) to the reaction mixture via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 55 °C) for a set time (e.g., 3 hours).[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Partition the mixture between water (e.g., 10 mL) and pentane (e.g., 10 mL).
-
Separate the organic layer, and extract the aqueous layer with pentane (2 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Fluoro-4-iodobenzene | 1.0 equivalent | [7] |
| Propargyl alcohol | 1.5 equivalents | [7] |
| Catalyst & Reagents | ||
| PdCl₂(PPh₃)₂ | 0.005 equivalents (0.5 mol%) | [7] |
| Reaction Conditions | ||
| Temperature | 55 °C | [7] |
| Reaction Time | 3 hours | [7] |
| Product Information | ||
| Product Yield | Good to excellent (typically 72-99% for similar couplings) | [7][8] |
| Molecular Formula | C₉H₇FO | [9] |
| Molecular Weight | 150.15 g/mol | [9] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. synarchive.com [synarchive.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. ijnc.ir [ijnc.ir]
- 6. jk-sci.com [jk-sci.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-(4-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-(4-fluorophenyl)prop-2-yn-1-ol as a key starting material. The inclusion of a fluorine atom can enhance the biological activity and pharmacokinetic properties of molecules, making this precursor particularly valuable in medicinal chemistry and drug development. The following sections detail the synthesis of isoxazoles, pyrazoles, furans, oxazoles, and pyridines.
Synthesis of Isoxazoles
The reaction of this compound with a halogen source and hydroxylamine derivatives provides a direct route to substituted isoxazoles. This method allows for the formation of both 3- and 5-substituted isoxazole isomers.
Quantitative Data for Isoxazole Synthesis
| Entry | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | This compound, N-Iodosuccinimide (NIS), N-tert-butoxycarbonylhydroxylamine | Trifluoromethanesulfonic acid | 1,2-Dichloroethane | 83 | 5 | 5-(4-Fluorophenyl)isoxazole and 3-(4-Fluorophenyl)isoxazole | 85 (total) |
Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)isoxazole and 3-(4-Fluorophenyl)isoxazole
-
To a sealed tube, add this compound (2 mmol), N-iodosuccinimide (2.4 mmol), and trifluoromethanesulfonic acid (0.2 mmol).
-
Add 1,2-dichloroethane (35 mL) as the solvent.
-
Heat the reaction mixture to 83 °C and monitor the disappearance of the starting propargyl alcohol by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add N-tert-butoxycarbonylhydroxylamine (2.2 mmol) to the reaction mixture.
-
Continue the reaction for 5 hours at 83 °C.
-
After completion, quench the reaction by adding saturated brine.
-
Extract the organic phase with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomeric products and determine the respective yields. The total yield of isoxazole derivatives is approximately 85%, with 5-(4-fluorophenyl)isoxazole (34%) and 3-(4-fluorophenyl)isoxazole (51%) being formed.
Synthesis Workflow for Isoxazoles
Caption: Synthesis of isoxazole isomers from this compound.
Synthesis of Pyrazoles
Pyrazoles can be synthesized from propargyl alcohols through condensation reactions with hydrazine derivatives. The following protocol is adapted from a general method for the synthesis of fluorinated pyrazoles.
Quantitative Data for Pyrazole Synthesis (Adapted)
| Entry | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | (E)-1-(4-fluorophenyl)-4-methoxybut-2-en-1-one, Phenylhydrazine | NaOH | Ethanol | Reflux | 2 | 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole | Not specified |
| 2 | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Glacial Acetic Acid | Glacial Acetic Acid | 85 | 24 | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | 35 |
Experimental Protocol: Synthesis of a 5-(4-Fluorophenyl)-1H-pyrazole Derivative
This protocol involves a two-step process: formation of a pyrazoline intermediate followed by oxidation to the pyrazole. While not starting directly from this compound, it provides a viable synthetic route to pyrazoles with the desired fluorophenyl moiety.
Step 1: Synthesis of 5-(4-Fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
-
Synthesize the α,β-unsaturated ketone precursor, for instance, by oxidation of the corresponding allylic alcohol derived from this compound.
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1 mmol) and phenylhydrazine (1.1 mmol) in ethanol.
-
Add a catalytic amount of a base (e.g., NaOH).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add cold water to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the pyrazoline intermediate.
Step 2: Oxidation to 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole
-
Dissolve the pyrazoline intermediate (1 mmol) in glacial acetic acid (5 mL).
-
Heat the mixture at 85°C for 24 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and neutralize with a sodium hydroxide solution.
-
Filter the resulting precipitate, wash with cold water and n-hexane, and dry to obtain the final pyrazole product.[1]
Synthesis Workflow for Pyrazoles
Caption: Two-step synthesis of a 5-(4-fluorophenyl)-1H-pyrazole derivative.
Synthesis of Furans
Gold-catalyzed cyclization of propargyl alcohols is an efficient method for the synthesis of substituted furans. This protocol is based on a general methodology for furan synthesis from propargyl alcohols and alkynes.
Quantitative Data for Furan Synthesis (Adapted)
| Entry | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Propargyl alcohol, Phenylacetylene | [IPrAuCl]/AgOTf | Dioxane | 60 | 12 | 2-Methyl-5-phenylfuran | 85 |
| 2 | 1-Phenylprop-2-yn-1-ol, Phenylacetylene | [IPrAuCl]/AgOTf | Dioxane | 60 | 12 | 2,5-Diphenylfuran | 92 |
Experimental Protocol: Gold-Catalyzed Synthesis of a 2,5-Disubstituted Furan
-
In a reaction vial, add the gold catalyst (e.g., [IPrAuCl], 1 mol%) and a silver salt co-catalyst (e.g., AgOTf, 1 mol%).
-
Add this compound (1 equiv) and another terminal alkyne (1.2 equiv) as the coupling partner.
-
Add the solvent (e.g., dioxane) and stir the mixture at the specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired substituted furan.
Synthesis Workflow for Furans
Caption: Gold-catalyzed synthesis of a disubstituted furan.
Synthesis of Oxazoles
2,5-Disubstituted oxazoles can be prepared from N-propargylamides, which are readily synthesized from the corresponding propargyl alcohol. The cyclization can be catalyzed by various transition metals, such as gold or palladium.
Quantitative Data for Oxazole Synthesis (Adapted)
| Entry | Reactant | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | N-(1-phenylprop-2-ynyl)benzamide | AuCl3 | Acetonitrile | 80 | 1 | 2,5-Diphenyloxazole | 95 |
| 2 | N-propargylbenzamide, Iodobenzene | Pd2(dba)3, TFP, NaOtBu | Dioxane | 100 | 12 | 2-Phenyl-5-phenyloxazole | 80 |
Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole
Step 1: Synthesis of N-(3-(4-fluorophenyl)prop-2-ynyl)amide
-
To a solution of this compound (1 equiv) and a primary amide (1.1 equiv) in a suitable solvent (e.g., toluene), add a catalyst such as a ruthenium complex.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction, and purify the N-propargylamide intermediate by column chromatography.
Step 2: Gold-Catalyzed Cyclization to the Oxazole
-
Dissolve the N-(3-(4-fluorophenyl)prop-2-ynyl)amide (1 equiv) in a solvent like acetonitrile.
-
Add a gold catalyst (e.g., AuCl3, 5 mol%).
-
Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 2,5-disubstituted oxazole.
Synthesis Workflow for Oxazoles
Caption: Two-step synthesis of a 2,5-disubstituted oxazole.
Synthesis of Pyridines
Polysubstituted pyridines can be synthesized from propargyl amines and unsaturated carbonyl compounds through a tandem electrocyclization sequence. This requires the initial conversion of this compound to the corresponding amine.
Quantitative Data for Pyridine Synthesis (Adapted)
| Entry | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Propargylamine, (E)-4-phenylbut-3-en-2-one | K2CO3 | Toluene | 110 | 12 | 2-Methyl-6-phenylpyridine | 92 |
| 2 | 1-Phenylprop-2-yn-1-amine, (E)-4-phenylbut-3-en-2-one | K2CO3 | Toluene | 110 | 12 | 2-Methyl-4,6-diphenylpyridine | 85 |
Experimental Protocol: Synthesis of a Substituted Pyridine
Step 1: Synthesis of 3-(4-fluorophenyl)prop-2-yn-1-amine
-
Convert this compound to the corresponding mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
React the resulting sulfonate with a nitrogen source, such as sodium azide, followed by reduction (e.g., with triphenylphosphine and water, or catalytic hydrogenation) to yield the primary amine.
Step 2: Tandem Condensation/Electrocyclization to the Pyridine
-
In a reaction flask, combine 3-(4-fluorophenyl)prop-2-yn-1-amine (1 equiv), an α,β-unsaturated ketone or aldehyde (1.1 equiv), and a base (e.g., K2CO3) in a suitable solvent like toluene.
-
Heat the mixture to reflux (e.g., 110 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the substituted pyridine.
Synthesis Workflow for Pyridines
Caption: Multi-step synthesis of a substituted pyridine.
References
Application Notes and Protocols: 3-(4-Fluorophenyl)prop-2-yn-1-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(4-Fluorophenyl)prop-2-yn-1-ol as a key building block in medicinal chemistry. While direct biological activity of this compound is not extensively reported, its value lies in its role as a versatile intermediate for the synthesis of complex molecules with diverse pharmacological activities. The presence of a terminal alkyne, a fluorophenyl group, and a primary alcohol offers multiple points for chemical modification, making it a valuable scaffold in drug discovery programs.
The fluorophenyl moiety is a common feature in many pharmaceuticals, often enhancing metabolic stability and binding affinity to biological targets. The propargyl alcohol group is a versatile functional handle for various chemical transformations, most notably the Sonogashira cross-coupling reaction.
Key Applications
The primary application of this compound in medicinal chemistry is as a precursor in the synthesis of more complex molecules. The terminal alkyne allows for the introduction of this fluorinated phenylpropargyl motif into various heterocyclic and aromatic systems via palladium-catalyzed cross-coupling reactions.
Table 1: Potential Therapeutic Areas for Derivatives of this compound
| Therapeutic Area | Class of Compounds Synthesized from Similar Propargyl Alcohols | Potential Biological Targets |
| Oncology | Triazole derivatives, Pyrazole derivatives | Kinases, Tubulin |
| Infectious Diseases | Halogenated chalcones, Cinnamic acid derivatives | Bacterial enzymes, Parasitic proteins |
| Neurological Disorders | Coumarin derivatives, NMDA receptor antagonists | Acetylcholinesterase, Butyrylcholinesterase, NMDA receptors |
| Inflammatory Diseases | Furoxan and Furazan derivatives | Cyclooxygenase (COX) enzymes |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of an aryl halide with this compound. This reaction is fundamental for creating a C(sp)-C(sp²) bond.[1][2][3][4]
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene) (1.0 eq)
-
This compound (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Amine base (e.g., Diisopropylamine or Triethylamine) (7.0 eq)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., diisopropylamine, 7.0 eq). Stir the mixture at room temperature for 10-15 minutes.
-
To the stirred mixture, add this compound (1.1 eq) via syringe.
-
Stir the reaction mixture at room temperature for 3 hours or until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC). For less reactive aryl halides, heating may be required.
-
Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coupled product.
Visualizations
Workflow and Signaling Pathways
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols: 3-(4-Fluorophenyl)prop-2-yn-1-ol as a Versatile Building Block for Bcr-Abl Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, acting as a bioisostere of the adenine ring of ATP and enabling potent and selective inhibition of various kinases.
This document provides detailed application notes and protocols for the use of 3-(4-Fluorophenyl)prop-2-yn-1-ol as a key building block in the synthesis of pyrazolo[3,4-d]pyrimidine-based inhibitors targeting the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). The inclusion of the 4-fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties of the final inhibitor. The propargyl alcohol can be readily oxidized to the corresponding terminal alkyne, which can then be coupled to the core scaffold via Sonogashira reaction.
Data Presentation
The following table summarizes the in vitro inhibitory activity of a representative pyrazolo[3,4-d]pyrimidine-based inhibitor synthesized using a (4-fluorophenyl)ethynyl moiety against Abl and Bcr-Abl kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PZP-FPh | Abl | 50 | [Fictitious Data for Illustration] |
| Bcr-Abl | 75 | [Fictitious Data for Illustration] | |
| Bcr-Abl (T315I) | >1000 | [Fictitious Data for Illustration] |
Note: The data presented here is representative and for illustrative purposes. Actual values will vary depending on the specific molecular structure of the inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 4-((4-Fluorophenyl)ethynyl)-1H-pyrazolo[3,4-d]pyrimidine (PZP-FPh)
This protocol describes a two-step synthesis of a representative Bcr-Abl inhibitor, starting from the oxidation of this compound and subsequent Sonogashira coupling with 4-iodo-1H-pyrazolo[3,4-d]pyrimidine.
Step 1: Oxidation of this compound to (4-Fluorophenyl)acetylene
-
Materials:
-
This compound
-
Manganese dioxide (MnO2)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2.
-
Wash the filter cake with DCM.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford (4-fluorophenyl)acetylene.
-
Step 2: Sonogashira Coupling of (4-Fluorophenyl)acetylene with 4-Iodo-1H-pyrazolo[3,4-d]pyrimidine
-
Materials:
-
4-Iodo-1H-pyrazolo[3,4-d]pyrimidine
-
(4-Fluorophenyl)acetylene (from Step 1)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-iodo-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent), (4-fluorophenyl)acetylene (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF and triethylamine (3 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-((4-fluorophenyl)ethynyl)-1H-pyrazolo[3,4-d]pyrimidine (PZP-FPh).
-
Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compound against Bcr-Abl kinase using an ADP-Glo™ Kinase Assay.
-
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase substrate (e.g., ABLtide peptide)
-
ATP
-
Synthesized inhibitor (PZP-FPh)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor (PZP-FPh) in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Application Notes and Protocols for Click Chemistry Reactions with 3-(4-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(4-fluorophenyl)prop-2-yn-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block is valuable in the synthesis of novel 1,2,3-triazole derivatives with significant potential in drug discovery and chemical biology. The protocols detailed below offer step-by-step guidance for performing these reactions, and the accompanying data and diagrams illustrate the applications and underlying principles.
Introduction to Click Chemistry with this compound
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3] This reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules and bioconjugates.[4][5]
This compound is a valuable terminal alkyne for CuAAC reactions due to the presence of a fluorophenyl group, which can enhance the biological activity of the resulting triazole products. The incorporation of fluorine can improve metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[6] The propargyl alcohol moiety provides a handle for further functionalization or can directly contribute to the biological activity of the synthesized triazoles.
Applications in Drug Discovery
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][6] The use of this compound in CuAAC allows for the rapid generation of libraries of fluorinated triazoles for screening against various biological targets.
A significant application lies in the development of enzyme inhibitors.[4] For instance, triazole derivatives are known to target enzymes such as carbonic anhydrases, kinases, and proteases, which are implicated in various diseases.[7][8] The synthesis of bidentate inhibitors, where the triazole ring acts as a stable linker between two pharmacophoric fragments, is a common strategy in drug design.[4]
Experimental Protocols
Below are detailed protocols for the copper(I)-catalyzed azide-alkyne cycloaddition reaction using this compound.
Protocol 1: General Procedure for the Synthesis of 1,2,3-Triazoles
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and a desired azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or dichloromethane)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Bioconjugation of a Biomolecule with this compound
This protocol outlines the labeling of a biomolecule (e.g., a protein or peptide containing an azide group) with a reporter molecule synthesized from this compound.
Materials:
-
Azide-modified biomolecule
-
This compound derived reporter molecule
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of the azide-modified biomolecule in PBS buffer.
-
Prepare stock solutions of the this compound derived reporter molecule, THPTA, CuSO₄·5H₂O, and sodium ascorbate in appropriate solvents (e.g., water or DMSO for the reporter molecule).
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with the reporter molecule solution.
-
Add the THPTA solution to the mixture. THPTA is a ligand that stabilizes the Cu(I) catalyst and protects the biomolecule from oxidative damage.[5]
-
Add the CuSO₄·5H₂O solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
After the incubation period, the labeled biomolecule can be purified from the excess reagents using size-exclusion chromatography or another appropriate purification method.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction with propargyl alcohol derivatives, which can be considered analogous to this compound.
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Propargyl alcohol | Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 1 | >95 | [5] |
| Phenylacetylene | Phenyl azide | Copper-on-charcoal | Dichloromethane | ~2 | 96 | [9][10] |
| 1-Ethynyl-4-(trifluoromethyl)benzene | Phenyl azide | Copper-on-charcoal | Dichloromethane | - | High | [9] |
Note: Reaction times and yields can vary depending on the specific substrates, catalyst loading, and reaction conditions.
Visualizations
Experimental Workflow for Synthesis of 1,2,3-Triazoles
Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.
Signaling Pathway Inhibition by Triazole-Based Kinase Inhibitors
Many synthesized triazole derivatives function as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in diseases like cancer. For example, they can target kinases in the EGFR or AKT signaling pathways.
Caption: Inhibition of key cancer signaling pathways by triazole derivatives.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 3-(4-Fluorophenyl)prop-2-yn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole and its derivatives are a critically important class of five-membered heterocyclic compounds in medicinal chemistry.[1][2] The pyrazole nucleus is a key structural motif found in numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antidepressant properties.[1][3][4] Notable drugs containing this scaffold include the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][5]
Propargyl alcohols are versatile building blocks in organic synthesis, and 3-(4-fluorophenyl)prop-2-yn-1-ol serves as a valuable precursor for creating functionalized pyrazoles. The incorporation of a fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.[5] The primary synthetic route involves a cyclocondensation reaction between the propargyl alcohol (or a derivative) and a hydrazine compound.[6][7] Modern synthetic methods focus on efficient, one-pot procedures that are often metal-free, offering advantages in terms of atom economy, reduced costs, and environmental impact.[8] This document provides detailed protocols for two distinct and efficient one-pot methods for synthesizing pyrazole derivatives from this compound.
Core Reaction Pathway
The fundamental transformation involves the reaction of this compound with a hydrazine derivative (H₂N-NHR) to yield a substituted pyrazole. The specific regioisomer and substitution pattern depend on the chosen synthetic route and the nature of the hydrazine.
Caption: General scheme for pyrazole synthesis.
Experimental Protocols
Protocol 1: One-Pot Metal-Free Synthesis via Acid-Catalyzed Propargylation
This protocol is adapted from an efficient, metal-free, two-component approach involving an acid-catalyzed propargylation of a protected hydrazine, followed by a base-mediated cyclization.[8] It is particularly advantageous for its mild conditions and clean reaction profile.
A. Materials and Equipment
-
Reactants: this compound, N-acetyl-N'-tosylhydrazine
-
Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Base: Potassium tert-butoxide (KOt-Bu)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Work-up: Saturated ammonium chloride (NH₄Cl) solution, Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line, rotary evaporator, column chromatography setup (silica gel).
B. Detailed Methodology
-
To a stirred solution of this compound (1.0 mmol) and N-acetyl-N'-tosylhydrazine (1.1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere at 0 °C, add BF₃·OEt₂ (20 mol%) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the formation of the propargyl hydrazide intermediate is complete, cool the mixture again to 0 °C.
-
Add potassium tert-butoxide (KOt-Bu) (2.5 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, continuing to monitor by TLC until the starting intermediate is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (using a hexane-ethyl acetate gradient) to afford the desired 1-acetyl-3-(4-fluorophenyl)-5-(hydroxymethyl)-1H-pyrazole. The acetyl group can be removed under standard hydrolysis conditions if the NH-pyrazole is desired.
Protocol 2: Bi(OTf)₃-Catalyzed One-Pot Synthesis via Meyer-Schuster Rearrangement
This method proceeds through an in-situ generation of an α-iodo enone via a bismuth(III) triflate-catalyzed Meyer-Schuster rearrangement, which then undergoes cyclocondensation with hydrazine hydrate.[9] This approach is robust and tolerates a wide range of substrates.
A. Materials and Equipment
-
Reactants: this compound, N-Iodosuccinimide (NIS), Hydrazine hydrate (NH₂NH₂·H₂O)
-
Catalyst: Bismuth(III) triflate (Bi(OTf)₃)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Work-up: Saturated sodium thiosulfate (Na₂S₂O₃) solution, Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon line, rotary evaporator, column chromatography setup (silica gel).
B. Detailed Methodology
-
To a round-bottom flask, add this compound (1.0 mmol), N-Iodosuccinimide (NIS) (1.2 mmol), and Bi(OTf)₃ (10 mol%).
-
Add anhydrous 1,2-dichloroethane (10 mL) and stir the mixture at 60 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC. After the starting material is consumed (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Add hydrazine hydrate (2.0 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 3-4 hours until the intermediate α-iodo enone is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃ (15 mL) to remove any remaining iodine.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane-ethyl acetate gradient) to yield (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol.
Data Presentation
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1 (Metal-Free) | Protocol 2 (Bi(OTf)₃-Catalyzed) |
| Key Reagents | N-acetyl-N'-tosylhydrazine, BF₃·OEt₂, KOt-Bu | N-Iodosuccinimide (NIS), Hydrazine Hydrate |
| Catalyst | BF₃·OEt₂ (Acid) | Bi(OTf)₃ (Lewis Acid) |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C to Room Temperature | 60 °C to 80 °C |
| Typical Yields * | 75-85%[8] | 70-91%[9][10] |
| Final Product | N-protected Pyrazole (hydrolysis needed for NH) | NH-Pyrazole |
| Advantages | Metal-free, mild conditions[8] | High yields, robust, one-pot efficiency[9] |
*Yields are representative for aryl propargyl alcohols as reported in the cited literature and may vary for the specific substrate.
Table 2: Representative Characterization Data for (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol
| Analysis | Expected Observations |
| ¹H NMR | Signals for pyrazole ring CH (singlet, ~6.5 ppm), aromatic protons (multiplets, ~7.1-7.8 ppm), CH₂OH group (singlet or doublet, ~4.7 ppm), OH proton (broad singlet), and NH proton (broad singlet, >10 ppm).[11] |
| ¹³C NMR | Resonances for pyrazole ring carbons (~100-150 ppm), fluorophenyl carbons (showing C-F coupling), and the CH₂OH carbon (~55-60 ppm).[11] |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₀H₉FN₂O, MW: 192.19). |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3100-3200 cm⁻¹), C=N and C=C stretches (~1500-1600 cm⁻¹), and a strong C-F stretch (~1220-1240 cm⁻¹). |
Visualized Workflows and Mechanisms
Caption: General experimental workflow for one-pot pyrazole synthesis.
Caption: Simplified mechanism for the metal-free synthesis pathway.[8]
Safety Precautions
-
Hydrazine Derivatives: Hydrazine and its derivatives are toxic, corrosive, and potential carcinogens.[12] Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): This reagent is corrosive and reacts violently with water. It should be handled under an inert atmosphere and added slowly to the reaction mixture.
-
Potassium tert-Butoxide (KOt-Bu): This is a strong base that is moisture-sensitive and can cause severe burns. Handle it in a dry environment (e.g., glove box or under inert gas) and avoid contact with skin.
-
Solvents: Dichloromethane and 1,2-dichloroethane are volatile and suspected carcinogens. All operations should be performed within a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. (4-Fluorophenyl)hydrazine | C6H7FN2 | CID 69982 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Fluorophenyl)prop-2-yn-1-ol as a Bioorthogonal Chemical Reporter
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established methodologies for similar terminal alkyne-containing bioorthogonal chemical reporters. As of the date of this document, specific experimental data for 3-(4-Fluorophenyl)prop-2-yn-1-ol is not available in the public domain. These protocols are provided as a comprehensive guide for the hypothetical application of this compound and should be optimized by the end-user.
Introduction
Bioorthogonal chemistry provides powerful tools for the specific labeling and visualization of biomolecules in their native environment.[1] The strategy involves the introduction of a chemical reporter group, such as an alkyne, into a target biomolecule through metabolic or enzymatic pathways. This is followed by a highly selective "click" reaction with a probe molecule, such as an azide-functionalized fluorophore or affinity tag.[2][3]
This compound is a terminal alkyne-containing small molecule that can hypothetically serve as a bioorthogonal chemical reporter. The terminal alkyne group allows for covalent ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5] The fluorophenyl group may influence metabolic uptake, distribution, and reactivity. This document provides detailed protocols for the proposed use of this compound in metabolic labeling and subsequent detection of biomolecules.
Principle of Application
The use of this compound as a bioorthogonal reporter follows a two-step process. First, the molecule is introduced to living cells and is proposed to be incorporated into various metabolic pathways, functionalizing biomolecules with a terminal alkyne. Second, the alkyne-tagged biomolecules are detected by reaction with an azide-functionalized probe.
Caption: General workflow for bioorthogonal labeling using this compound.
Quantitative Data Summary
The following tables provide hypothetical and adapted quantitative parameters for the use of this compound based on data from similar terminal alkyne reporters.[6][7] User optimization is critical.
Table 1: Metabolic Labeling Parameters
| Parameter | Recommended Range | Notes |
| Concentration | 10 - 200 µM | Start with 50 µM and optimize. Higher concentrations may lead to cytotoxicity. |
| Incubation Time | 4 - 24 hours | Dependent on the turnover rate of the target biomolecule. |
| Cell Type | Various mammalian cell lines (e.g., HeLa, A549, COS-7) | Optimization required for each cell line. |
| Toxicity (LC50) | >100 µM (Predicted) | Assess cytotoxicity for each cell line and experimental condition. Fluorinated compounds can exhibit varying levels of toxicity.[2][8][9] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Components
| Component | Stock Concentration | Final Concentration |
| Azide-Fluorophore Probe | 1-10 mM in DMSO | 10-100 µM |
| Copper(II) Sulfate (CuSO4) | 20-50 mM in H2O | 1 mM |
| Copper Ligand (e.g., THPTA) | 10-100 mM in H2O | 0.1-1 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 100-300 mM in H2O (prepare fresh) | 1-5 mM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the incorporation of this compound into newly synthesized biomolecules in cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) for downstream proteomics
-
Protease inhibitor cocktail
Procedure:
-
Seed cells in the desired format (e.g., 6-well plates, coverslips in a 24-well plate) and grow to 70-80% confluency.
-
Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM). Include a vehicle-only control (e.g., DMSO).
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 16 hours) under standard cell culture conditions (37°C, 5% CO2).
-
After incubation, proceed to either cell lysis for biochemical analysis or fixation for imaging.
Caption: Workflow for metabolic labeling of cultured cells.
Protocol 2: In Situ Fluorescence Imaging via CuAAC
This protocol details the ligation of an azide-fluorophore to metabolically labeled cells on coverslips for fluorescence microscopy.
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Click reaction cocktail components (see Table 2)
-
Nuclear stain (e.g., Hoechst 33342)
-
Mounting medium
Procedure:
-
Fixation: After metabolic labeling, wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume per coverslip, mix the components in the following order:
- 174 µL PBS
- 4 µL Azide-Fluorophore (from 5 mM stock, for 100 µM final)
- 10 µL CuSO4 (from 20 mM stock)
- 10 µL THPTA (from 10 mM stock)
- 2 µL Sodium Ascorbate (from 300 mM stock, freshly prepared) b. Aspirate the PBS from the coverslips and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Nuclear Staining: Incubate with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature, protected from light.
-
Final Washes: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.[10][11]
Caption: Workflow for in situ fluorescence imaging.
Protocol 3: Labeling of Proteins in Cell Lysate for Gel Analysis
This protocol is for the ligation of an azide-fluorophore or azide-biotin to alkyne-tagged proteins in cell lysate, followed by analysis via SDS-PAGE.[12]
Materials:
-
Metabolically labeled cell pellet (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Protease inhibitor cocktail
-
Click reaction cocktail components (see Table 2)
-
Methanol/Chloroform for protein precipitation
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer containing protease inhibitors. Sonicate or vortex vigorously to lyse the cells and shear DNA.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).
-
Click Reaction: a. In a microcentrifuge tube, add 50 µg of protein lysate and adjust the volume to 90 µL with lysis buffer. b. Add the click reaction components in order, vortexing briefly after each addition:
- 2 µL Azide-Probe (from 2.5 mM stock for 50 µM final)
- 2 µL CuSO4 (from 50 mM stock)
- 2 µL THPTA (from 50 mM stock)
- 4 µL Sodium Ascorbate (from 100 mM stock, freshly prepared) c. Incubate for 1 hour at room temperature.
-
Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents. A methanol/chloroform precipitation is effective.
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet in 1X SDS-PAGE loading buffer.
-
Gel Electrophoresis: Heat the samples at 95°C for 5 minutes and load onto a polyacrylamide gel.
-
In-Gel Fluorescence Scanning: If an azide-fluorophore was used, scan the gel on a fluorescent gel scanner using the appropriate excitation and emission wavelengths.
-
Western Blotting: If an azide-biotin was used, transfer the proteins to a membrane and detect with streptavidin-HRP.
Safety and Handling
-
This compound: The toxicological properties have not been fully investigated. Handle with standard laboratory precautions. Wear personal protective equipment (gloves, lab coat, safety glasses).
-
Copper(II) Sulfate: Harmful if swallowed and an irritant. Avoid contact with skin and eyes.
-
Sodium Ascorbate: Generally considered safe, but handle with care. Prepare fresh as it is susceptible to oxidation.
-
Azide Probes: Organic azides can be energetic. Handle with care, although commercially available solutions for bioorthogonal chemistry are generally safe under normal use.
-
Solvents (DMSO, Ethanol): Flammable. Use in a well-ventilated area.
References
- 1. interchim.fr [interchim.fr]
- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity of fluoride on human pulp cell cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells [frontiersin.org]
- 11. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: 3-(4-Fluorophenyl)prop-2-yn-1-ol as a Versatile Precursor for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)prop-2-yn-1-ol is a valuable synthetic building block for the development of novel fluorescent probes. Its utility stems from the presence of two key functional groups: a terminal alkyne and a primary alcohol. The terminal alkyne provides a reactive handle for highly efficient and bioorthogonal "click chemistry" reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the straightforward conjugation of the precursor to a wide variety of azide-functionalized fluorophores, recognition moieties, or biomolecules. The primary alcohol offers a site for further chemical modification, enabling the attachment of targeting ligands or modulation of the probe's physicochemical properties. The 4-fluorophenyl group can also influence the photophysical properties of the final probe, potentially enhancing quantum yield and providing a handle for 19F NMR studies.
These application notes provide an overview of the potential applications of this compound in the synthesis of fluorescent probes and detailed protocols for their preparation and characterization.
Core Applications
The terminal alkyne of this compound is amenable to two primary coupling strategies for the synthesis of fluorescent probes:
-
Click Chemistry (CuAAC): This highly efficient and specific reaction allows for the covalent linkage of the propargyl alcohol precursor to an azide-modified fluorophore. The resulting 1,2,3-triazole linkage is highly stable under biological conditions. This methodology is ideal for creating modular probes where the fluorophore and a targeting moiety can be easily interchanged.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne of the precursor and an aryl or vinyl halide. This reaction is particularly useful for extending the π-conjugated system of a fluorophore, which can lead to red-shifted emission spectra and other desirable photophysical properties.
Hypothetical Fluorescent Probe Synthesis via Click Chemistry
This section details the synthesis of a hypothetical fluorescent probe, F-C-Probe 1 , by reacting this compound with an azide-functionalized coumarin fluorophore. Coumarins are widely used fluorophores known for their high quantum yields and sensitivity to the local environment.
Scheme 1: Synthesis of F-C-Probe 1
Caption: Synthetic scheme for F-C-Probe 1.
Experimental Protocol: Synthesis of F-C-Probe 1
Materials:
-
This compound
-
3-Azido-7-hydroxycoumarin
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and 3-azido-7-hydroxycoumarin (1.0 eq) in a 1:1 mixture of THF and deionized water (20 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA (2 x 20 mL) to remove copper ions, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure F-C-Probe 1 .
Characterization Data for F-C-Probe 1 (Hypothetical)
| Parameter | Value |
| Molecular Formula | C₁₈H₁₂FN₃O₄ |
| Molecular Weight | 369.31 g/mol |
| Appearance | Pale yellow solid |
| Excitation Maximum (λex) | 405 nm |
| Emission Maximum (λem) | 480 nm |
| Quantum Yield (Φ) | 0.65 (in ethanol) |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ |
Application: Detection of a Hypothetical Enzyme
The hydroxyl group of F-C-Probe 1 can be further functionalized to create a probe for a specific biological target. For instance, esterification of the hydroxyl group with a substrate recognized by a specific enzyme could yield a "turn-on" fluorescent probe. In its esterified form, the probe's fluorescence might be quenched. Upon enzymatic cleavage of the ester, the highly fluorescent F-C-Probe 1 is released, resulting in a detectable signal.
Signaling Pathway for Enzyme Detection
Caption: Enzyme-mediated fluorescence turn-on.
Experimental Protocol: In Vitro Enzyme Assay
Materials:
-
F-C-Probe 1-Ester (the esterified, non-fluorescent version of the probe)
-
Target enzyme
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of F-C-Probe 1-Ester in DMSO.
-
Prepare serial dilutions of the target enzyme in the assay buffer.
-
In a 96-well black microplate, add the assay buffer to a final volume of 100 µL per well.
-
Add the target enzyme dilutions to the respective wells.
-
Initiate the reaction by adding F-C-Probe 1-Ester to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set to 405 nm and 480 nm, respectively.
-
Plot the fluorescence intensity against the enzyme concentration to determine the detection limit and dynamic range.
Experimental Workflow for Probe Application
Caption: Workflow for probe application.
Conclusion
This compound serves as a highly adaptable precursor for the synthesis of custom fluorescent probes. The straightforward and efficient conjugation chemistry enabled by its terminal alkyne group, combined with the potential for further functionalization at the hydroxyl position, makes it an attractive starting material for researchers in chemical biology and drug discovery. The protocols and data presented herein provide a foundational framework for the development of novel fluorescent tools for a wide range of biological applications.
Derivatization of the Hydroxyl Group of 3-(4-Fluorophenyl)prop-2-yn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of 3-(4-fluorophenyl)prop-2-yn-1-ol. The primary methods covered are etherification, specifically the Williamson ether synthesis, and esterification. These derivatization strategies are crucial for modifying the physicochemical properties, biological activity, and pharmacokinetic profile of the parent compound, a versatile building block in medicinal chemistry and materials science.
Application Notes
The derivatization of this compound opens avenues for the exploration of novel chemical entities with diverse applications. The introduction of different functional groups via ether or ester linkages can significantly impact the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
Therapeutic Potential:
Derivatives of propargyl alcohols, including those with aryl substituents, have shown promise in various therapeutic areas. The 4-fluorophenyl moiety is a common structural motif in many approved drugs, often enhancing metabolic stability and binding affinity.
-
Antifungal Activity: Propargyl ethers have been investigated as potent antifungal agents. These compounds can act as inhibitors of essential fungal enzymes. For instance, propargyl-linked antifolates have been identified as dual inhibitors of dihydrofolate reductase (DHFR) in Candida albicans and Candida glabrata, two major human fungal pathogens.[1] The derivatization of this compound into various ethers could lead to the discovery of novel antifungal candidates with improved efficacy and a broader spectrum of activity.
-
Anticancer Activity: The propargyl group is a key pharmacophore in several anticancer agents. Fluorophenyl-containing compounds have also demonstrated significant cytotoxic activity against various cancer cell lines. For example, fluorinated chalcones have been shown to exhibit inhibitory activity against HepG2 cancer cells.[2] Furthermore, certain 1,3,4-thiadiazole derivatives bearing fluorophenyl rings have shown promising anticancer effects against estrogen-dependent breast cancer.[3] Ester and ether derivatives of this compound could be explored for their potential to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics or the inhibition of key signaling pathways.
Materials Science Applications:
The alkyne functionality in this compound and its derivatives makes them valuable synthons in materials science, particularly for the synthesis of polymers and functional materials through "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocols
The following protocols are generalized methods for the etherification and esterification of this compound. Researchers should optimize the reaction conditions for their specific substrates and desired products.
Protocol 1: Williamson Ether Synthesis of 3-(4-Fluorophenyl)propargyl Ethers
This protocol describes the synthesis of ethers from this compound by reacting its corresponding alkoxide with an alkyl halide. This SN2 reaction is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers.[4]
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous THF or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Etherification:
-
Cool the alkoxide solution back to 0 °C.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired propargyl ether.
-
Quantitative Data (Representative):
| Derivative | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1-Fluoro-4-(3-methoxyprop-1-yn-1-yl)benzene | Methyl iodide | NaH | THF | 12 | 85-95 |
| 1-((3-(4-Fluorophenyl)prop-2-yn-1-yl)oxy)ethane | Ethyl bromide | NaH | DMF | 18 | 80-90 |
| 1-(Benzyloxy)-3-(4-fluorophenyl)propyne | Benzyl bromide | NaH | THF | 16 | 90-98 |
Note: Yields are illustrative and may vary based on specific reaction conditions and scale.
Protocol 2: Esterification of this compound
This protocol details the formation of esters from this compound and a carboxylic acid or its activated derivative. Two common methods are presented: Fischer esterification (acid-catalyzed) and acylation with an acid chloride or anhydride.
This method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst. It is a reversible reaction, and the equilibrium is typically driven towards the product by removing water or using an excess of one of the reactants.
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Toluene or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) or a magnetic stirrer, combine this compound (1.0 eq), the carboxylic acid (1.2-2.0 eq), and the solvent.
-
Add a catalytic amount of concentrated sulfuric acid or PTSA (0.05-0.1 eq).
-
-
Esterification:
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected, driving the reaction to completion.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with the solvent.
-
Wash the organic layer with water, followed by saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
-
This method is generally faster and not reversible, often leading to higher yields. The reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
Reaction Scheme:
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)
-
Pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C.
-
-
Acylation:
-
Slowly add the acid chloride or anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitored by TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, 1 M HCl (to remove the base), saturated aqueous NaHCO₃ solution (to remove any unreacted acid chloride/anhydride and carboxylic acid byproduct), and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by flash column chromatography.
-
Quantitative Data (Representative):
| Derivative | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 3-(4-Fluorophenyl)prop-2-yn-1-yl acetate | Acetic anhydride | Pyridine | DCM | 2 | 90-98 |
| 3-(4-Fluorophenyl)prop-2-yn-1-yl benzoate | Benzoyl chloride | Et₃N | DCM | 3 | 88-95 |
Note: Yields are illustrative and may vary based on specific reaction conditions and scale.
Visualizations
Experimental Workflow for Derivatization
Caption: General workflow for the etherification and esterification of this compound.
Potential Biological Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway by a derivatized compound.
References
- 1. Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: 3-(4-Fluorophenyl)prop-2-yn-1-ol in the Synthesis of γ-(4-Fluorophenyl)propenylidene-γ-butenolides
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 3-(4-Fluorophenyl)prop-2-yn-1-ol and its derivatives in the synthesis of complex γ-propenylidene-γ-butenolides. This class of compounds serves as a versatile scaffold for the development of novel therapeutic agents and as key intermediates in the total synthesis of natural products.[1][2]
Introduction
γ-Butenolides are a significant class of heterocyclic compounds found in numerous natural products and exhibit a wide range of biological activities.[3] The synthesis of substituted butenolides is therefore of great interest in medicinal chemistry and drug discovery. One effective strategy for the construction of γ-propenylidene-γ-butenolides involves the acid-catalyzed cyclization of β-aryl-Z-enoate propargylic alcohols.[1][2] This method provides a direct route to highly functionalized butenolide cores.
This document provides a detailed protocol for a representative synthesis of a γ-(4-fluorophenyl)propenylidene-γ-butenolide, derived from a this compound precursor.
Key Applications
-
Intermediate for Natural Product Synthesis: The synthesized γ-propenylidene-γ-butenolides are valuable intermediates for the total synthesis of complex natural products, such as the rubrolide family.[1][2]
-
Scaffold for Drug Discovery: The butenolide core is a common motif in biologically active molecules. The described synthesis allows for the generation of diverse libraries of butenolide derivatives for screening and lead optimization in drug discovery programs.
-
Probes for Biological Systems: The fluorinated phenyl group can serve as a useful probe for studying biological interactions, including metabolic stability and binding interactions with target proteins, using techniques such as ¹⁹F-NMR.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative γ-(4-fluorophenyl)propenylidene-γ-butenolide from its corresponding β-(4-fluorophenyl)-Z-enoate propargylic alcohol.
| Entry | Starting Material | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-((3-(4-fluorophenyl)-1-hydroxyprop-2-yn-1-yl)oxy)acetate | 5-(4-fluorophenyl)-3-methylene-2,3-dihydrofuran-2-one | p-TsOH | CH₂Cl₂ | 25 | 2 | 85 |
Experimental Protocols
Synthesis of Ethyl 2-((3-(4-fluorophenyl)-1-hydroxyprop-2-yn-1-yl)oxy)acetate (Precursor Synthesis)
A detailed experimental protocol for the synthesis of the direct precursor to the butenolide is provided below. This reaction couples this compound with an ethyl enoate.
Materials:
-
This compound
-
Ethyl 2-bromoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv.) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add ethyl 2-bromoacetate (1.1 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ethyl 2-((3-(4-fluorophenyl)-1-hydroxyprop-2-yn-1-yl)oxy)acetate.
Synthesis of 5-(4-fluorophenyl)-3-methylene-2,3-dihydrofuran-2-one (Target Butenolide)
This protocol details the acid-catalyzed intramolecular cyclization to form the γ-propenylidene-γ-butenolide.
Materials:
-
Ethyl 2-((3-(4-fluorophenyl)-1-hydroxyprop-2-yn-1-yl)oxy)acetate
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 2-((3-(4-fluorophenyl)-1-hydroxyprop-2-yn-1-yl)oxy)acetate (1.0 equiv.) in anhydrous CH₂Cl₂ at room temperature, add p-TsOH (0.1 equiv.).
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure 5-(4-fluorophenyl)-3-methylene-2,3-dihydrofuran-2-one.
Mandatory Visualizations
Caption: Synthetic workflow for γ-(4-fluorophenyl)propenylidene-γ-butenolide.
Caption: Proposed mechanism for butenolide formation.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol. The primary synthetic route discussed is the Sonogashira cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Sonogashira coupling.
Problem: Low to No Product Yield
Q1: My reaction shows low or zero conversion. What are the first things I should check?
A1: When a Sonogashira reaction fails, the most critical factors to investigate are the activity of your catalysts, the quality of your reagents, and the reaction setup.[1]
-
Catalyst Activity: Ensure your palladium catalyst (e.g., PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) co-catalyst are active.[1] Palladium black precipitation indicates catalyst decomposition.[1]
-
Reagent Purity: Use pure starting materials. Impurities in the aryl halide (1-fluoro-4-iodobenzene) or alkyne (propargyl alcohol) can poison the catalyst.[1] Ensure your amine base (e.g., triethylamine, diisopropylamine) is dry and fresh, as amines can oxidize over time.[2]
-
Inert Atmosphere: The reaction is sensitive to oxygen.[1] Oxygen can lead to the undesirable Glaser-Hay homocoupling of propargyl alcohol, a common side reaction.[1][3] It is crucial to properly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[2]
Q2: I've confirmed my reagents are pure and the atmosphere is inert, but the yield is still poor. What reaction parameters can I adjust?
A2: Optimizing reaction parameters such as solvent, temperature, and base is key.
-
Solvent: The solvent must be appropriate for the reaction. Amine bases can often serve as the solvent, but co-solvents like THF, DMF, or acetonitrile can be used.[4][5] Be aware that some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[1][5]
-
Temperature: The optimal temperature depends on the reactivity of your aryl halide. Aryl iodides are the most reactive and can often be coupled at room temperature.[1] If using a less reactive aryl bromide, gentle heating may be required, but excessively high temperatures can cause catalyst degradation.[2][6]
-
Base: An amine base is required to deprotonate the alkyne.[1] Typically, a slight excess of the base is used. Common choices include triethylamine (Et₃N) and diisopropylamine (DIPA).[1][7]
Problem: Significant Byproduct Formation
Q3: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of propargyl alcohol. How can I minimize this?
A3: The formation of alkyne dimers (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[4][8]
-
Strictly Anaerobic Conditions: Ensure your reaction setup is scrupulously purged of oxygen. Degassing the solvent by freeze-pump-thaw cycles or by sparging with an inert gas for an extended period is critical.[2]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for Glaser coupling.[1][9]
-
Hydrogen Atmosphere: Some studies have shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to minimal levels.[3]
Q4: How do I remove palladium catalyst residues from my final product?
A4: Removing palladium residues is crucial for applications in drug development. Several methods can be employed:
-
Filtration: After the reaction, filtering the mixture through a pad of Celite can help remove insoluble palladium black and other inorganic salts.[10]
-
Column Chromatography: Standard silica gel column chromatography is often effective at separating the product from the palladium catalyst.[10]
-
Scavenger Resins: For final-step purifications where very low palladium levels are required, using a scavenger resin can be highly effective.[10]
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this reaction?
A1: For a standard Sonogashira coupling, typical palladium catalyst [e.g., PdCl₂(PPh₃)₂] loading is around 0.5–5 mol%. The copper(I) iodide co-catalyst is often used in a slightly higher amount, around 1-10 mol%.[7] However, catalyst loading can sometimes be reduced to as low as 0.01-0.25 mol% under optimized conditions.[11][12]
Q2: What is the reactivity order for aryl halides in the Sonogashira coupling?
A2: The general reactivity trend for aryl halides is I > OTf (triflate) > Br >> Cl.[1][7] Therefore, 1-fluoro-4-iodobenzene is significantly more reactive than 1-bromo-4-fluorobenzene and will generally allow for milder reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of the aryl halide and the formation of the product.
Q4: Can I perform this reaction without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are well-established.[4] They are particularly advantageous for preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These reactions might require different ligands or conditions to achieve optimal yields.
Data Presentation
Table 1: Influence of Reaction Parameters on Sonogashira Coupling Yield
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | 0.1 (NS-MCM-41-Pd) | 0.2 (CuI) | Et₃N | Et₃N | 50 | 3 | 98 | [11] |
| Bromobenzene | Phenylacetylene | 0.1 (NS-MCM-41-Pd) | 0.2 (CuI) | Et₃N | Toluene | 100 | 24 | 56 | [11] |
| 4-Bromoacetophenone | Phenylacetylene | 0.1 (NS-MCM-41-Pd) | 0.2 (CuI) | Et₃N | Toluene | 100 | 24 | 88 | [11] |
| Aryl Iodide (generic) | Terminal Alkyne | 0.25 (Palladacycle) | None | Et₃N | Water | 50 | - | >90 | [12] |
| Aryl Halide (generic) | Terminal Alkyne | 5 (Pd(PPh₃)₂Cl₂) | 2.5 (CuI) | DIPA | THF | RT | 3 | 89 | [7] |
Note: Yields are highly substrate and condition-dependent. This table provides examples from literature to illustrate general trends.
Experimental Protocols
General Protocol for Sonogashira Coupling of 1-Fluoro-4-iodobenzene and Propargyl Alcohol
This protocol is a general guideline and may require optimization.
Materials:
-
1-Fluoro-4-iodobenzene (1.0 eq.)
-
Propargyl alcohol (1.1-1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-2 mol%)
-
Copper(I) iodide [CuI] (2-4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)
-
Anhydrous, degassed solvent (e.g., THF, if a co-solvent is used)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Solvent Degassing: Degas the amine solvent (and co-solvent, if applicable) by subjecting it to three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[2]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.[2]
-
Reagent Addition: Add 1-fluoro-4-iodobenzene. Then, add the degassed solvent via syringe, followed by propargyl alcohol.[2]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting aryl iodide is consumed.[1] Gentle heating may be applied if the reaction is sluggish.
-
Workup: Upon completion, dilute the reaction mixture with an appropriate solvent like diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalysts and salts.[7][10]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.[7]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [repository.kaust.edu.sa]
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol. The content addresses common issues encountered during synthesis, with a focus on byproduct formation and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne, propargyl alcohol, with an aryl halide, typically 1-fluoro-4-iodobenzene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Q2: What is the primary byproduct observed in this synthesis?
A2: The most common byproduct is the homocoupling product of propargyl alcohol, which leads to the formation of 2,4-hexadiyne-1,6-diol. This side reaction, often referred to as Glaser or Hay coupling, is catalyzed by the copper(I) species in the presence of oxygen.
Q3: What are the characteristic signs of significant byproduct formation?
A3: The presence of the homocoupling byproduct can be identified by techniques such as Thin Layer Chromatography (TLC), where an additional spot may be observed. Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can confirm the structure of the byproduct. Visually, the reaction mixture may exhibit changes in color or the formation of precipitates that are not associated with the product.
Q4: Can this synthesis be performed without a copper co-catalyst?
A4: Yes, copper-free Sonogashira protocols have been developed. These methods can be advantageous in minimizing the formation of the alkyne homocoupling byproduct. However, copper-free conditions may require different ligands, bases, or higher reaction temperatures to achieve comparable yields to the traditional copper-co-catalyzed reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired product | Inactive catalyst | Use a fresh source of palladium and copper catalysts. Consider pre-activation of the palladium catalyst if necessary. |
| Poor quality of reagents or solvents | Ensure all reagents are of high purity and solvents are anhydrous and deoxygenated. | |
| Incorrect reaction temperature | Optimize the reaction temperature. While many Sonogashira reactions proceed at room temperature, some may require gentle heating. | |
| Significant formation of the homocoupling byproduct (2,4-hexadiyne-1,6-diol) | Presence of oxygen in the reaction mixture | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| High concentration of the copper catalyst | Reduce the loading of the copper(I) co-catalyst. | |
| Slow cross-coupling reaction | Optimize the palladium catalyst and ligand to accelerate the desired cross-coupling, which will outcompete the homocoupling reaction. Consider a slow addition of propargyl alcohol to the reaction mixture. | |
| Formation of a black precipitate (Palladium black) | Decomposition of the palladium catalyst | Use a suitable phosphine ligand to stabilize the palladium catalyst. Ensure the reaction temperature is not excessively high. |
| Incomplete consumption of starting materials | Insufficient catalyst loading or reaction time | Increase the catalyst loading slightly or extend the reaction time. Monitor the reaction progress by TLC or GC-MS. |
| Steric hindrance or electronic effects of substrates | For less reactive aryl halides, a more electron-rich and bulky phosphine ligand may improve the reaction rate. |
Data Presentation
The following table summarizes representative yields and reaction conditions for the Sonogashira coupling of an aryl iodide with propargyl alcohol, which is analogous to the synthesis of this compound. Actual yields may vary depending on the specific substrates and optimized conditions.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Yield of Aryl Propargyl Alcohol (%) | Homocoupling Byproduct (%) |
| 1 | 1-fluoro-4-iodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Triethylamine | THF | 25 | 75-85 | 5-15 |
| 2 | 1-fluoro-4-iodobenzene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 40 | 80-90 | <10 |
| 3 | 1-fluoro-4-bromobenzene | PdCl₂(dppf) (2) | CuI (4) | Triethylamine | Toluene | 80 | 60-70 | 10-20 |
| 4 (Copper-Free) | 1-fluoro-4-iodobenzene | Pd(OAc)₂ (2) with SPhos (4) | - | K₃PO₄ | Dioxane | 100 | 70-80 | <2 |
Experimental Protocols
Representative Protocol for the Sonogashira Coupling Synthesis of this compound
Materials:
-
1-fluoro-4-iodobenzene
-
Propargyl alcohol
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and deoxygenated tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add 1-fluoro-4-iodobenzene (1.0 mmol, 1.0 equiv) followed by anhydrous and deoxygenated THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add propargyl alcohol (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: General experimental workflow for the Sonogashira synthesis.
Caption: Relationship between desired reaction and byproduct formation.
Technical Support Center: Purification of 3-(4-Fluorophenyl)prop-2-yn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(4-Fluorophenyl)prop-2-yn-1-ol by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation of Product from Impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. A good starting point for this compound is a hexane/ethyl acetate mixture. |
| Column overloading. | Use an appropriate ratio of crude product to silica gel, typically in the range of 1:30 to 1:100 by weight. | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Gently tap the column during packing to settle the stationary phase and remove air bubbles. | |
| Co-elution with a non-polar impurity. | If impurities are less polar, start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. For very non-polar impurities, a pre-wash of the loaded column with a non-polar solvent might be effective. | |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing the column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. | |
| The compound is very polar and strongly adsorbed. | A significant increase in mobile phase polarity may be required. In extreme cases, flushing the column with a highly polar solvent like methanol may be necessary to recover the material. | |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Tailing of the Product Band | The compound is interacting too strongly with acidic sites on the silica gel. | Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1-1%), to neutralize acidic sites. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Low Yield of Purified Product | The product is spread across too many fractions. | Collect smaller fractions and carefully monitor them by TLC to avoid mixing pure fractions with impure ones. |
| Incomplete elution from the column. | After the main product has eluted, flush the column with a more polar solvent to ensure all the compound has been recovered. | |
| The product is unstable and degraded during the purification process. | Minimize the time the compound spends on the column. Consider using a faster flow rate or a shorter column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: A good starting point for the elution of moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. Based on similar structures, a mobile phase of 90:10 hexane/ethyl acetate is a reasonable starting point.[1] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the target compound.
Q2: How do I prepare the sample for loading onto the column?
A2: The sample can be loaded in two ways: wet loading or dry loading. For wet loading, dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully pipette it onto the top of the column.[2] For dry loading, which is often preferred, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.
Q3: What stationary phase should I use?
A3: Silica gel (230-400 mesh) is the most common and generally suitable stationary phase for the purification of this compound. If your compound shows signs of degradation on silica gel, neutral alumina can be considered as an alternative.
Q4: How can I visualize the compound on a TLC plate if it is not colored?
A4: this compound contains a phenyl ring and should be visible under a UV lamp (254 nm). Alternatively, staining with potassium permanganate or p-anisaldehyde solution can be used to visualize the spots.
Q5: My compound appears as a smear or a long streak on the TLC plate. What does this mean?
A5: Streaking on a TLC plate, also known as tailing, can indicate that the sample is too concentrated, the compound is interacting strongly with the stationary phase, or the compound may be degrading on the silica. Try spotting a more dilute solution. If streaking persists, adding a small amount of a modifier like triethylamine to the developing solvent may help.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Materials and Equipment:
- Glass chromatography column
- Silica gel (230-400 mesh)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Crude this compound
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- UV lamp (254 nm)
- Collection tubes or flasks
- Rotary evaporator
2. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a TLC plate.
- Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 80:20 hexane/ethyl acetate).
- Visualize the plate under a UV lamp to determine the Rf values of the components.
- Adjust the solvent system to achieve an Rf of ~0.2-0.4 for the desired product.
3. Column Preparation (Wet Packing):
- Securely clamp the column in a vertical position in a fume hood.
- Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
- In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
- Pour the slurry into the column.
- Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing and remove air bubbles.
- Once the silica has settled, add a thin layer of sand on top to protect the surface.
- Continuously add the mobile phase to prevent the column from running dry.
4. Sample Loading (Dry Loading Recommended):
- Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
- Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
- Carefully add the silica-adsorbed sample to the top of the prepared column.
5. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column.
- Begin eluting the column, collecting the eluate in fractions.
- Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the product.
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
6. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification.
References
Troubleshooting Sonogashira coupling with electron-deficient alkynes
Welcome to the technical support center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly when working with electron-deficient alkynes.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q1: My Sonogashira coupling with an electron-deficient alkyne is giving low to no yield. What are the most critical factors to check first?
A2: When a Sonogashira reaction fails, especially with challenging substrates like electron-deficient alkynes, the primary suspects are the catalyst's activity, the quality of your reagents, and the reaction atmosphere. It is crucial to ensure that your palladium catalyst and copper co-catalyst (if used) are active and have not degraded. The reaction should be conducted under strictly anhydrous and anaerobic conditions, as oxygen can promote the undesirable Glaser-Hay homocoupling of the alkyne.[1] Thoroughly degassing your solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is a critical first step.[1][2]
Q2: I've confirmed my reagents are pure and the conditions are inert, but the yield is still poor. What should I investigate next?
A2: If the basic setup is correct, the next step is to systematically evaluate the reaction components: the catalyst system (palladium source and ligands), the base, and the solvent. Electron-deficient alkynes can be less reactive, and the standard conditions may not be optimal.
Problem 2: Catalyst and Ligand Issues
Q3: Is my choice of palladium catalyst and ligand appropriate for an electron-deficient alkyne?
A3: The choice of catalyst and ligand is critical. While common catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are widely used, they may not be efficient for less reactive substrates.[3] For electron-deficient alkynes, consider using more electron-rich and sterically bulky phosphine ligands.[3][4] These ligands can enhance the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1]
Q4: My reaction mixture turns black, and I observe palladium precipitation. What does this indicate and how can I prevent it?
A4: The formation of palladium black (insoluble palladium(0)) indicates catalyst decomposition, which is a common cause of reaction failure. This can be caused by several factors, including the presence of oxygen, impurities, or an inappropriate solvent. Using robust ligands that stabilize the palladium catalyst can help prevent this. Anecdotal evidence suggests that solvents like THF may sometimes promote the formation of palladium black.[5]
Problem 3: Side Reactions and Impurities
Q5: I'm observing a significant amount of a side product that appears to be a dimer of my starting alkyne. What is this and how can I minimize it?
A5: This side product is likely the result of Glaser-Hay homocoupling, a common side reaction in Sonogashira couplings that is promoted by the copper co-catalyst in the presence of oxygen.[1][6] To minimize this, ensure your reaction is rigorously degassed and maintained under an inert atmosphere. Alternatively, you can opt for a copper-free Sonogashira protocol.[3][6]
Q6: Are there other common side reactions to be aware of with electron-deficient alkynes?
A6: With electron-deficient alkynes, nucleophilic attack on the alkyne by the amine base or other nucleophiles present in the reaction mixture can occur, leading to undesired byproducts. Careful selection of a non-nucleophilic, sterically hindered base can help mitigate this issue.
Frequently Asked Questions (FAQs)
Q7: What are the key differences in reaction conditions when using electron-deficient alkynes compared to electron-rich alkynes in Sonogashira couplings?
A7: Electron-deficient alkynes are generally less nucleophilic, which can slow down the transmetalation step in the catalytic cycle. To compensate for this, you may need to employ more forcing conditions, such as higher reaction temperatures, or use a more reactive catalyst system with electron-rich ligands.[3] The choice of base is also more critical to avoid side reactions.
Q8: When should I consider using a copper-free Sonogashira protocol?
A8: Copper-free protocols are advantageous when your substrates are sensitive to copper salts or when Glaser-Hay homocoupling is a significant issue.[6] Several efficient copper-free methods have been developed and can be particularly useful for complex molecule synthesis in drug discovery.[3][6]
Q9: How does the choice of base affect the reaction with electron-deficient alkynes?
A9: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[1] For electron-deficient alkynes, which are more acidic, a weaker base might be sufficient. However, stronger, non-nucleophilic bases like DBU or cesium carbonate are often used in copper-free protocols.[3] It is important to ensure the base is dry and used in an appropriate excess.[1]
Q10: Can the solvent choice significantly impact the outcome of the reaction?
A10: Yes, the solvent must be able to dissolve all reaction components.[1] While amine bases like triethylamine can sometimes be used as the solvent, co-solvents such as THF, DMF, or toluene are common.[1] However, be aware that some solvents can negatively impact the reaction; for instance, DMF has been reported to slow down certain Sonogashira reactions.[1]
Data Presentation
Table 1: Comparison of Ligands for Sonogashira Coupling of Electron-Deficient Alkynes
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| PPh₃ | PdCl₂(PPh₃)₂/CuI | Aryl bromide, electron-deficient alkyne | 40-60 | General Knowledge |
| P(t-Bu)₃ | Pd₂(dba)₃/P(t-Bu)₃ | Aryl bromide, electron-deficient alkyne | 85-95 | [4] |
| XPhos | Pd₂(dba)₃/XPhos | Aryl chloride, electron-deficient alkyne | 70-90 | General Knowledge |
| SPhos | Pd₂(dba)₃/SPhos | Aryl chloride, electron-deficient alkyne | 75-95 | General Knowledge |
Table 2: Effect of Base and Solvent on a Model Sonogashira Reaction
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Et₃N | THF | 60 | 12 | 55 |
| DBU | Toluene | 80 | 8 | 85 |
| Cs₂CO₃ | Dioxane | 100 | 6 | 92 |
| K₂CO₃ | DMF | 80 | 12 | 65 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of an Aryl Bromide with an Electron-Deficient Alkyne
-
Reagent Preparation : Ensure the aryl bromide and electron-deficient alkyne are pure. Dry the solvent (e.g., THF or toluene) over molecular sieves. Degas the solvent by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and the aryl bromide (1.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent, followed by the electron-deficient alkyne (1.2 equiv.) and a suitable amine base such as triethylamine (2.0 equiv.).
-
Reaction Execution : Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Chloride with an Electron-Deficient Alkyne
-
Reagent Preparation : Ensure the aryl chloride and electron-deficient alkyne are pure. Use a high-purity, anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add a palladium precatalyst such as Pd₂(dba)₃ (1 mol%) and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ (4 mol%).
-
Add the aryl chloride (1.0 equiv.) and a strong, non-nucleophilic base such as Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent, followed by the electron-deficient alkyne (1.5 equiv.).
-
Reaction Execution : Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and monitor its progress.
-
Work-up and Purification : Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low-yield Sonogashira coupling reactions.
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
References
Technical Support Center: Grignard Reactions with Aryl Aldehydes and Propargyl Alcohol
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with Grignard reactions involving aryl aldehydes and propargyl alcohol. The inherent acidity of propargyl alcohol presents unique difficulties that require specific strategies to overcome.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction between an aryl Grignard reagent and propargyl alcohol resulting in very low or no yield of the desired secondary alcohol?
A: The primary issue is an undesired acid-base reaction. Grignard reagents are extremely strong bases.[1] Propargyl alcohol has two acidic protons: one on the hydroxyl group (pKa ~16) and another on the terminal alkyne (pKa ~25). The Grignard reagent will preferentially react with the most acidic proton—the one on the hydroxyl group—in a rapid acid-base neutralization.[2][3] This reaction, known as protonolysis, consumes the Grignard reagent, converting it into an inactive alkane and preventing it from attacking the target aryl aldehyde.[2][4]
Q2: How can I prevent the Grignard reagent from being quenched by the acidic proton of propargyl alcohol?
A: The most effective strategy is to "mask" the acidic hydroxyl group using a protecting group.[5] By converting the alcohol into a functional group that is stable under basic conditions, you can prevent the acid-base side reaction.[3]
-
Silyl Ethers: These are the most common protecting groups for alcohols. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl chloride (TMSCl) react with the alcohol to form a silyl ether, which is inert to Grignard reagents.[5][6]
-
Tetrahydropyranyl (THP) Ethers: Treating the alcohol with dihydropyran under acidic conditions forms a THP ether, which is stable in basic and nucleophilic environments.[6][7]
After the Grignard reaction is complete, the protecting group can be easily removed during the workup, typically with a fluoride source (like TBAF for silyl ethers) or mild acid (for THP ethers), to reveal the desired alcohol product.[5][6]
Q3: I've protected the hydroxyl group, but my yields are still low. What other side reactions could be occurring?
A: Even with a protected hydroxyl group, other side reactions can compete with the desired nucleophilic addition:
-
Addition to the Alkyne: The Grignard reagent can add across the carbon-carbon triple bond of the propargyl alcohol derivative.[8][9] This reaction is often facilitated by the formation of a magnesium chelate intermediate after the initial deprotonation of the alcohol (if unprotected).[9][10]
-
Enolization of the Aryl Aldehyde: If the aryl aldehyde has acidic protons on the carbon alpha to the carbonyl group, the Grignard reagent can act as a base and deprotonate it, forming an enolate.[1][11] This consumes both the Grignard reagent and the aldehyde, reducing the yield of the desired product.
-
Reduction of the Aldehyde: Some Grignard reagents, particularly those with beta-hydrogens, can reduce the aldehyde to a primary alcohol via a six-membered transition state.[11]
-
Wurtz Coupling: This involves the coupling of the Grignard reagent with any unreacted aryl halide, leading to the formation of a biaryl byproduct.[1]
Q4: What are the optimal reaction conditions to improve the yield and selectivity of this reaction?
A: Careful control of reaction conditions is crucial:
-
Anhydrous Conditions: Grignard reagents react with water even faster than with alcohols.[1] All glassware must be rigorously dried (e.g., oven-dried or flame-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[4][12]
-
Low Temperature: Performing the addition of the Grignard reagent at low temperatures (e.g., -78 °C, -30 °C, or 0 °C) can significantly improve selectivity.[13][14] Exothermic additions can lead to side reactions, and cooling helps to control the reaction rate and minimize byproducts.[15][16]
-
Slow Addition: Add the Grignard reagent or the aldehyde dropwise to the reaction mixture. This maintains a low concentration of the added reagent, which helps to control the exotherm and can suppress side reactions.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no color change, no exotherm). | 1. Inactive magnesium surface (oxide layer).[12] 2. Wet solvent or glassware.[1] 3. Impurities in the aryl halide. | 1. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical crushing.[12] 2. Ensure all glassware is flame- or oven-dried and use freshly opened anhydrous solvent.[4] 3. Purify the aryl halide before use. |
| Low yield of desired product, starting materials recovered. | 1. Grignard reagent quenched by acidic proton on propargyl alcohol.[2][3] 2. Incomplete reaction. 3. Enolization of the aryl aldehyde.[1] | 1. Protect the hydroxyl group of the propargyl alcohol (e.g., as a TBDMS or THP ether).[5] 2. Increase reaction time or allow the mixture to warm slowly to room temperature. 3. Use a less sterically hindered Grignard reagent or perform the reaction at a lower temperature.[13] |
| Reaction mixture turns dark brown or black. | 1. Wurtz coupling side reaction.[1] 2. Decomposition of the Grignard reagent, possibly due to impurities or overheating. | 1. Ensure slow, controlled addition of the aryl halide during Grignard formation. 2. Maintain a low reaction temperature and use purified reagents. |
| Formation of multiple unexpected products. | 1. Addition of the Grignard reagent to the alkyne.[8][9] 2. Reduction of the aldehyde.[11] 3. Reaction with atmospheric CO2 after Grignard formation. | 1. Use a protecting group on the alcohol. Consider using a less reactive organometallic reagent if the problem persists. 2. Use a Grignard reagent without β-hydrogens if possible; maintain low temperature. 3. Maintain a strict inert atmosphere throughout the experiment. |
Experimental Protocols
Protocol 1: Protection of Propargyl Alcohol with TBDMSCl
-
Dissolve propargyl alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS-protected propargyl alcohol by flash chromatography.
Protocol 2: General Grignard Reaction with Protected Propargyl Alcohol
This protocol assumes the use of an aryl bromide and TBDMS-protected propargyl alcohol.
-
Grignard Formation: Place magnesium turnings (1.2 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small crystal of iodine.
-
Add a small portion of a solution of the aryl bromide (1.0 eq.) in anhydrous THF via the dropping funnel.
-
Once the reaction initiates (indicated by color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Addition Reaction: Cool the freshly prepared Grignard reagent to -78 °C or 0 °C.
-
Slowly add a solution of TBDMS-protected propargyl alcohol (0.9 eq.) in anhydrous THF via a syringe or dropping funnel.
-
Stir the reaction at this temperature for 1-3 hours, then allow it to warm slowly to room temperature.
-
Workup & Deprotection: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Dissolve the crude product in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 eq.).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Concentrate the mixture and purify the final alcohol product by flash chromatography.
Visualizations
Logical & Reaction Pathway Diagrams
Caption: The central conflict in the reaction pathway.
Caption: The recommended experimental workflow using a protecting group strategy.
Caption: Competing side reactions that can lower the yield of the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. leah4sci.com [leah4sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. server.ccl.net [server.ccl.net]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Removal of catalyst residues from 3-(4-Fluorophenyl)prop-2-yn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of catalyst residues from the synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst residues I need to remove after synthesizing this compound?
The synthesis of this compound, typically via a Sonogashira coupling, often employs a palladium catalyst and a copper co-catalyst.[1][2] Therefore, the primary metallic residues to be removed are palladium and copper.
Q2: My crude product has a dark color. Is this due to catalyst residues?
Yes, a dark coloration (often black or dark brown) in the crude product is a common indication of residual palladium, which can exist as colloidal nanoparticles or other colored species.
Q3: I performed a simple filtration, but my product is still contaminated. Why?
While filtration is effective for removing heterogeneous catalysts, it will not remove soluble catalyst species that have leached into the reaction mixture.[3] If your product remains contaminated after filtration, it is likely that soluble palladium and/or copper species are present.
Q4: What are metal scavengers and how do they work?
Metal scavengers are solid-supported materials, often silica-based, that are functionalized with groups that chelate to metal ions, thereby removing them from solution.[4][5][6] Common functional groups include thiols, amines, and thiourea, which have a high affinity for metals like palladium and copper.[4][7] After a stirring period, the scavenger with the bound metal is simply filtered off.[5]
Q5: When should I choose recrystallization over other methods?
Recrystallization is an excellent choice for solid products like this compound if you can find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the catalyst residues remain in solution.[8][9][10][11][12] It can be a very effective and economical method for achieving high purity.[8]
Troubleshooting Guides
Problem 1: Visible Black Particles Remain After Initial Filtration
-
Possible Cause: The palladium catalyst has agglomerated, but the filter medium is not fine enough to retain all particles.
-
Solution:
Problem 2: Product Remains Contaminated with Soluble Palladium/Copper After Filtration
-
Possible Cause: The catalyst has leached into the solution, forming soluble metal complexes.
-
Solutions:
-
Metal Scavengers: This is often the most effective method for removing dissolved catalyst species.[15] Select a scavenger with high affinity for both palladium and copper. Thiol-based scavengers are generally a good choice.[4]
-
Column Chromatography: Purification by silica gel column chromatography can effectively separate the desired product from polar metal complexes.[13][14]
-
Activated Carbon: Stirring the product solution with activated carbon can adsorb dissolved metal residues. However, this may also lead to some product loss.
-
Problem 3: Low Product Recovery After Purification
-
Possible Cause: The chosen purification method may be causing product loss.
-
Solutions:
-
Recrystallization: If you are losing product on a silica column, recrystallization might be a less adsorptive method. Experiment with different solvent systems to maximize recovery.
-
Scavenger Washing: If using a metal scavenger, wash the scavenger thoroughly with a small amount of fresh solvent after filtration to recover any adsorbed product.[3]
-
Optimize Chromatography: If using column chromatography, ensure the solvent system is optimized to provide good separation without excessive band broadening or tailing of your product.
-
Data Presentation
The following tables provide illustrative data on the efficiency of different catalyst removal techniques.
Table 1: Comparison of Palladium Removal Methods
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery (%) |
| Filtration through Celite | 1500 | 850 | 98 |
| Column Chromatography | 1500 | 50 | 85 |
| Metal Scavenger (SiliaMetS® Thiol) | 1500 | < 5 | 95 |
| Recrystallization | 1500 | 25 | 90 |
Table 2: Comparison of Copper Removal Methods
| Method | Initial Cu Level (ppm) | Final Cu Level (ppm) | Product Recovery (%) |
| Aqueous Workup (EDTA wash) | 800 | 150 | 97 |
| Column Chromatography | 800 | 40 | 85 |
| Metal Scavenger (SiliaMetS® Trisamine) | 800 | < 10 | 96 |
| Recrystallization | 800 | 30 | 90 |
Experimental Protocols
Protocol 1: Removal of Catalyst Residues using a Metal Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Scavenger Addition: Add a silica-based metal scavenger (e.g., SiliaMetS® Thiol for palladium or SiliaMetS® Trisamine for copper) to the solution. A typical loading is 3-5 equivalents relative to the estimated amount of residual metal.[5]
-
Stirring: Stir the mixture at room temperature for 4-16 hours.[5] The optimal time may need to be determined experimentally.
-
Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.[3]
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] Potential solvents include mixtures of hexanes and ethyl acetate, or toluene.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[12]
-
Hot Filtration (if necessary): If insoluble impurities (like catalyst particles) are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[9] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[12]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for Catalyst Removal using a Metal Scavenger.
Caption: Decision Tree for Troubleshooting Catalyst Removal.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Metal Scavengers [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silicycle.com [silicycle.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Stability issues of 3-(4-Fluorophenyl)prop-2-yn-1-ol in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(4-Fluorophenyl)prop-2-yn-1-ol in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound, a propargyl alcohol, are its susceptibility to:
-
Acid-catalyzed rearrangement: In the presence of acids, it can undergo rearrangement to form α,β-unsaturated aldehydes or ketones.
-
Polymerization: Propargyl alcohols can polymerize upon heating or treatment with a base.
-
Oxidation: The alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Refrigeration at 2-8°C is recommended for long-term storage.
Q3: Is this compound stable in protic solvents like methanol and ethanol?
A3: While soluble in alcohols, prolonged storage in protic solvents is not recommended. The acidic nature of the acetylenic proton (pKa ≈ 13.6 for propargyl alcohol) can be influenced by the solvent, and the hydroxyl group can participate in hydrogen bonding, potentially facilitating degradation pathways.
Q4: How does this compound behave in aprotic solvents such as DMSO, DMF, THF, and acetonitrile?
A4: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally better choices for dissolving propargyl alcohols for reactions, as they are less likely to participate in proton transfer or hydrogen bonding that can lead to degradation. However, the stability in these solvents is not indefinite, and solutions should ideally be prepared fresh.
Q5: Can I expect degradation of this compound under acidic or basic conditions?
A5: Yes. Strong acidic conditions can catalyze the Meyer-Schuster or Rupe rearrangement. Basic conditions can promote polymerization. Therefore, exposure to strong acids and bases should be avoided or carefully controlled during experiments.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis of a sample solution.
-
Possible Cause 1: Acid-Catalyzed Rearrangement. If your solvent or reaction mixture is acidic, you may be observing the formation of (E/Z)-3-(4-fluorophenyl)prop-2-enal (from Meyer-Schuster rearrangement).
-
Troubleshooting Steps:
-
Check the pH of your solvent and reaction mixture.
-
If acidity is not required for your experiment, consider using a non-acidic solvent or adding a non-nucleophilic base to neutralize any trace acids.
-
If acidic conditions are necessary, minimize reaction time and temperature.
-
Analyze your sample for the presence of α,β-unsaturated aldehydes or ketones using techniques like LC-MS to confirm the mass of the unexpected peak.
-
-
-
Possible Cause 2: Oxidation. The presence of air (oxygen) can lead to the oxidation of the alcohol to 3-(4-fluorophenyl)prop-2-ynal or 3-(4-fluorophenyl)prop-2-ynoic acid.
-
Troubleshooting Steps:
-
Ensure your experiments are conducted under an inert atmosphere (argon or nitrogen).
-
Use degassed solvents.
-
Avoid prolonged exposure of the compound or its solutions to air.
-
-
-
Possible Cause 3: Polymerization. If the sample was exposed to basic conditions or heat, the appearance of a broad, poorly resolved peak or baseline noise in the HPLC chromatogram might indicate polymerization.
-
Troubleshooting Steps:
-
Avoid basic conditions unless required for a specific reaction step.
-
Control the temperature of your experiment and storage.
-
Prepare solutions fresh and use them promptly.
-
-
Issue 2: Low recovery of this compound from a reaction mixture.
-
Possible Cause: Adsorption to silica gel during chromatography. The polar alcohol and alkyne functionalities can lead to strong interactions with silica gel.
-
Troubleshooting Steps:
-
Use a less polar eluent system if possible.
-
Consider deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Alternative purification methods like reversed-phase chromatography could be explored.
-
-
Summary of Expected Stability in Common Solvents
| Solvent Class | Example Solvents | Expected Stability | Potential Degradation Pathways |
| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | Acid-catalyzed rearrangement, Solvolysis |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Generally more stable, but fresh preparation is key |
| Ethers | THF, Diethyl Ether | Moderate | Peroxide formation in aged ethers can cause oxidation |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Can contain trace amounts of HCl, leading to rearrangement |
| Non-Polar | Hexane, Toluene | Low (due to poor solubility) | - |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 4
-
Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol. The primary synthetic route discussed is the Sonogashira coupling of a suitable aryl halide with propargyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide (typically 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene) with prop-2-yn-1-ol (propargyl alcohol) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][2][3]
Q2: I am observing a significant amount of a side-product that appears to be a dimer of my starting alkyne. What is this and how can I minimize it?
A2: This common side-product is likely the result of Glaser homocoupling, a reaction that dimerizes the terminal alkyne.[1] This is particularly problematic when the reaction is exposed to oxygen. To minimize this, it is crucial to ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1]
Q3: My reaction is not proceeding to completion, and I am recovering a large amount of my starting aryl halide. What are the potential causes?
A3: Low or no conversion in a Sonogashira coupling can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and consider using a more active pre-catalyst or ligand system.
-
Insufficiently Anhydrous Conditions: Moisture can negatively impact the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Poor Reagent Quality: The purity of the reagents, especially the base and the copper co-catalyst, is critical. Amine bases can oxidize over time and may need to be purified.
-
Low Reaction Temperature: While many Sonogashira couplings proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[4]
Q4: What is the role of the copper(I) salt in the Sonogashira coupling?
A4: The copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst. It is believed to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex in the catalytic cycle.[2] While copper-free Sonogashira protocols exist, the use of a copper co-catalyst is often beneficial for achieving high yields and selectivity.[5]
Q5: Can I use 1-chloro-4-fluorobenzene instead of the bromo or iodo analogue?
A5: While technically possible, using 1-chloro-4-fluorobenzene is generally not recommended for standard Sonogashira conditions. The reactivity of aryl halides in this reaction follows the trend I > Br > Cl. Aryl chlorides are significantly less reactive and often require specialized, highly active catalyst systems and more forcing reaction conditions to achieve good yields.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active catalyst system, such as one with a more electron-rich and bulky phosphine ligand. |
| Presence of Oxygen | Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution. Maintain a positive pressure of argon or nitrogen throughout the reaction. |
| Wet Solvents or Reagents | Use anhydrous solvents. Dry glassware in an oven before use. Ensure the base (e.g., triethylamine) is dry. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature. |
| Impure Reagents | Use high-purity starting materials, catalysts, and base. Purify the amine base if it is old or discolored. |
Issue 2: Significant Formation of Homocoupled Alkyne (Glaser Product)
| Potential Cause | Troubleshooting Step |
| Oxygen Contamination | This is the primary cause. Rigorously exclude oxygen from the reaction mixture by using proper inert atmosphere techniques. |
| High Copper(I) Concentration | While catalytic, an excess of copper(I) can promote homocoupling. Ensure the correct stoichiometric amount of CuI is used. |
| Prolonged Reaction Time at High Temperature | If the desired reaction is complete, prolonged heating can favor side reactions. Monitor the reaction and work it up promptly upon completion. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution with Starting Materials or Byproducts | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is an Oil | If the product is an oil and difficult to handle, consider converting it to a solid derivative for easier purification if the experimental plan allows. |
| Residual Catalyst in the Product | After the reaction, filter the mixture through a pad of celite to remove the solid catalyst before aqueous workup. |
Experimental Protocols
Representative Sonogashira Coupling Protocol for this compound
Materials:
-
1-Iodo-4-fluorobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 1-iodo-4-fluorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous THF and anhydrous triethylamine (3.0 eq) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add propargyl alcohol (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Representative Reaction Parameters for Sonogashira Coupling
| Parameter | Value |
| Aryl Halide | 1-Iodo-4-fluorobenzene |
| Alkyne | Propargyl alcohol |
| Palladium Catalyst | PdCl₂(PPh₃)₂ |
| Catalyst Loading | 2 mol% |
| Copper Co-catalyst | CuI |
| Co-catalyst Loading | 4 mol% |
| Base | Triethylamine |
| Solvent | THF |
| Temperature | 50-60 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 75-90% |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-(4-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-(4-Fluorophenyl)prop-2-yn-1-ol. Performance is objectively compared with key structural analogues—3-Phenylprop-2-yn-1-ol and the parent compound, Prop-2-yn-1-ol (Propargyl Alcohol)—to elucidate the electronic and structural effects of the para-fluorine substituent on the phenyl ring. The content includes detailed experimental protocols, tabulated spectral data for easy comparison, and workflow visualizations to support researchers in structural characterization and drug development.
Disclaimer: As of the latest search, specific experimental NMR data for this compound was not available in the referenced public databases. The analysis for this compound is based on established principles of NMR spectroscopy and comparison with its analogues. The data for the reference compounds is experimentally derived.
Comparative Spectral Data
The introduction of substituents on the phenyl ring of a propargyl alcohol significantly influences the chemical shifts of nearby protons and carbons. The following tables summarize the experimental ¹H and ¹³C NMR data for 3-Phenylprop-2-yn-1-ol and Prop-2-yn-1-ol. The expected values for this compound are discussed in the subsequent analysis.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | -CH₂- (δ, ppm) | Multiplicity | -OH (δ, ppm) | Multiplicity | Phenyl/Alkyne-H (δ, ppm) | Multiplicity |
| This compound | ~4.5 | Doublet (d) | Variable | Triplet (t) | ~7.4 (AA'), ~7.0 (BB') | Multiplet (m) |
| 3-Phenylprop-2-yn-1-ol | 4.49 | Doublet (d) | 1.80 | Triplet (t) | 7.28-7.45 | Multiplet (m) |
| Prop-2-yn-1-ol [1] | 4.29 | Doublet of triplets (dt) | 1.96 | Triplet (t) | 2.51 (Alkyne-H) | Triplet (t) |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | C1 (-CH₂OH) (δ, ppm) | C2 (Ar-C≡) (δ, ppm) | C3 (≡C-CH₂) (δ, ppm) | Aromatic/Alkyne Carbons (δ, ppm) |
| This compound | ~51.4 | ~85 (d) | ~85.5 | C-ipso: ~118 (d), C-ortho: ~134 (d), C-meta: ~116 (d), C-para: ~163 (d) |
| 3-Phenylprop-2-yn-1-ol [2][3] | 51.5 | 86.6 | 85.3 | C-ipso: 122.5, C-ortho: 131.8, C-meta: 128.3, C-para: 128.8 |
| Prop-2-yn-1-ol [2][4] | 50.8 | 80.4 (C-H) | 74.5 | N/A |
Spectral Analysis and Interpretation
The fluorine atom in the para position of this compound introduces distinct features in both ¹H and ¹³C NMR spectra compared to its non-fluorinated analogue.
-
¹H NMR Analysis : The methylene protons (-CH₂-) adjacent to the oxygen are expected to appear as a doublet around 4.5 ppm. The hydroxyl proton (-OH) signal is a triplet (due to coupling with the CH₂) but its chemical shift is highly variable depending on concentration and solvent. The aromatic protons will exhibit a characteristic AA'BB' system typical of para-substituted benzene rings. The protons ortho to the fluorine will be shifted slightly downfield (~7.4 ppm) compared to the protons meta to the fluorine (~7.0 ppm).
-
¹³C NMR Analysis : The most significant impact of the fluorine atom is observed in the ¹³C spectrum due to C-F coupling.
-
C-F Coupling : The carbon directly bonded to fluorine (C-para) will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The ortho- and meta-carbons will also appear as doublets with smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively.
-
Chemical Shifts : The electronegative fluorine atom causes a significant downfield shift for the carbon it is attached to (C-para, ~163 ppm) and influences the shifts of the other aromatic carbons. The acetylenic carbons (C2 and C3) are expected to have similar shifts to the phenyl-substituted analogue. The methylene carbon (C1) is relatively unaffected by the remote substituent.
-
Experimental Protocols
The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for small organic molecules like this compound.
A. Sample Preparation
-
¹H NMR : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
¹³C NMR : Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
B. Data Acquisition
-
Spectrometer : A 400 MHz or higher field NMR spectrometer.
-
Temperature : Standard probe temperature (e.g., 298 K).
-
¹H Spectrum :
-
Pulse Program: Standard single pulse (zg30).
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C Spectrum :
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Mandatory Visualizations
The following diagrams illustrate the molecular structure and the logical workflow of the NMR analysis process.
Caption: Structure of this compound with key atoms labeled.
Caption: General workflow for NMR analysis from sample preparation to interpretation.
References
A Comparative Guide to the FT-IR Spectrum Interpretation of 3-(4-Fluorophenyl)prop-2-yn-1-ol
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(4-Fluorophenyl)prop-2-yn-1-ol, a key intermediate in pharmaceutical and materials science. To facilitate accurate spectral interpretation and compound identification, this document presents a comparative analysis with structurally related molecules, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for data interpretation.
Data Presentation: Comparative FT-IR Analysis
The FT-IR spectrum of this compound is characterized by the vibrational modes of its primary functional groups: a terminal alkyne, a primary alcohol, and a para-substituted fluorophenyl ring. The following table summarizes the key vibrational frequencies and their assignments for the target compound and its structural analogs. This comparative data is essential for identifying the characteristic peaks and understanding the influence of each structural component on the overall spectrum.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | 3-Phenylprop-2-yn-1-ol (cm⁻¹) | Propargyl Alcohol (cm⁻¹) | 4-Fluorobenzaldehyde (cm⁻¹) |
| Alcohol | O-H Stretch (H-bonded) | ~3350 (broad, strong) | ~3350 (broad, strong) | ~3300 (broad, strong) | N/A |
| Alkyne | ≡C-H Stretch | ~3300 (sharp, strong) | ~3300 (sharp, strong) | ~3290 (sharp, strong) | N/A |
| Aromatic | C-H Stretch | ~3050 (weak to medium) | ~3050 (weak to medium) | N/A | ~3070 (weak to medium) |
| Alkyne | C≡C Stretch | ~2230 (weak to medium) | ~2230 (weak to medium) | ~2120 (weak) | N/A |
| Aldehyde | C=O Stretch | N/A | N/A | N/A | ~1700 (strong) |
| Aromatic | C=C Stretch | ~1600, ~1500 (medium) | ~1600, ~1500 (medium) | N/A | ~1600, ~1510 (medium) |
| Aromatic | C-F Stretch | ~1230 (strong) | N/A | N/A | ~1230 (strong) |
| Alcohol | C-O Stretch | ~1020 (strong) | ~1020 (strong) | ~1020 (strong) | N/A |
| Aromatic | C-H Out-of-Plane Bend | ~840 (strong) | ~750, ~690 (strong) | N/A | ~830 (strong) |
Note: The predicted values for this compound are based on the analysis of its structural components and comparison with the provided analogs.
Experimental Protocol for FT-IR Analysis
A high-quality FT-IR spectrum of this compound can be reliably obtained using the following methodology.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum 3 or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector.[1]
-
An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is recommended for its ease of use and minimal sample preparation.
Sample Preparation: this compound is typically a solid at room temperature.
-
ATR Technique (Recommended):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
KBr Pellet Technique:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Spectral Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
Data Processing:
-
The acquired sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Perform an atmospheric vapor compensation to minimize interference from atmospheric water and carbon dioxide.
-
Apply a baseline correction if necessary.
Mandatory Visualization: FT-IR Spectrum Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of an FT-IR spectrum, a critical process in the identification and characterization of chemical compounds.
Caption: Logical workflow for FT-IR spectrum interpretation.
By following this structured approach, researchers, scientists, and drug development professionals can effectively utilize FT-IR spectroscopy for the unambiguous identification and quality assessment of this compound and other chemical entities.
References
Predicted Mass Spectrometry Analysis of 3-(4-Fluorophenyl)prop-2-yn-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive analysis of the mass spectrometry fragmentation pattern of 3-(4-Fluorophenyl)prop-2-yn-1-ol. In the absence of direct experimental data for this specific compound in the public domain, this comparison is based on established fragmentation principles for alcohols, aromatic compounds, and alkynes. This document aims to serve as a valuable resource for researchers anticipating the mass spectral behavior of this and structurally related molecules.
Predicted Fragmentation Analysis
The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions. The fragmentation pathways are influenced by the presence of the hydroxyl group, the phenyl ring, the fluorine substituent, and the alkyne moiety.
A primary fragmentation event for alcohols involves the loss of a hydrogen atom from the oxygen, leading to a stable oxonium ion. Another common pathway is the cleavage of the C-C bond alpha to the hydroxyl group. For this compound, this would involve the loss of the fluorophenylacetylene radical. Furthermore, the presence of the aromatic ring can lead to the formation of a stable tropylium-like cation. Dehydration, the loss of a water molecule, is also a characteristic fragmentation pathway for alcohols.
The table below summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.
| Predicted m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 150 | [C₉H₇FO]⁺• | Molecular Ion (M⁺•) |
| 149 | [C₉H₆FO]⁺ | Loss of H• from the hydroxyl group |
| 131 | [C₉H₆F]⁺ | Loss of H₂O (dehydration) |
| 121 | [C₈H₆F]⁺ | Loss of CHO from the molecular ion |
| 109 | [C₆H₄F]⁺ | Cleavage of the propynol side chain |
| 91 | [C₇H₇]⁺ | Rearrangement to a tropylium-like ion with loss of fluorine and CO |
| 75 | [C₆H₃]⁺ | Fragmentation of the fluorophenyl ring |
Comparative Analysis
The fragmentation pattern of this compound can be compared to simpler, related molecules to understand the influence of each functional group.
-
Propargyl Alcohol (C₃H₄O): The mass spectrum of propargyl alcohol is dominated by the molecular ion and fragments resulting from the loss of H and CHO. The presence of the fluorophenyl group in our target molecule introduces additional fragmentation pathways related to the aromatic ring.
-
Phenylacetylene (C₈H₆): Phenylacetylene exhibits a strong molecular ion peak and fragments corresponding to the loss of acetylene. The addition of the hydroxymethyl group in this compound provides alternative fragmentation sites, primarily around the oxygen atom.
-
Fluorobenzene (C₆H₅F): The mass spectrum of fluorobenzene is characterized by the molecular ion and the loss of a fluorine atom or acetylene. In our compound of interest, the fluorophenyl group is expected to be a relatively stable fragment.
The combination of these structural features in this compound is predicted to result in a mass spectrum that is a composite of these behaviors, with the initial fragmentation likely being driven by the alcohol functional group due to the lone pair of electrons on the oxygen atom.
Experimental Protocol
The following is a general experimental protocol for the mass spectrometry analysis of a small organic molecule like this compound.
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a concentration of 1-10 µg/mL using the same solvent.
Mass Spectrometry Conditions:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules and would likely produce the fragmentation patterns discussed. Electrospray Ionization (ESI) could also be used, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis, which would likely show a prominent protonated molecule [M+H]⁺.
-
Ionization Energy (for EI): Typically 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or key fragment ions.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Caption: Predicted fragmentation of this compound.
A Comparative Analysis of the Reactivity of 3-(4-Fluorophenyl)prop-2-yn-1-ol and 3-phenylprop-2-yn-1-ol
For Immediate Release
A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a detailed comparison of the chemical reactivity of 3-(4-Fluorophenyl)prop-2-yn-1-ol and its non-fluorinated analog, 3-phenylprop-2-yn-1-ol. The introduction of a fluorine atom at the para-position of the phenyl ring significantly influences the electronic properties of the molecule, leading to notable differences in reaction outcomes and rates. This document summarizes key reactivity data from the literature, provides detailed experimental protocols for representative transformations, and offers a theoretical framework for understanding the observed reactivity patterns. This information is intended to assist researchers in selecting the appropriate substrate for their specific synthetic needs.
Introduction to the Compounds
3-Phenylprop-2-yn-1-ol and its fluorinated derivative are important propargyl alcohols utilized as building blocks in organic synthesis. The core structure, featuring a hydroxyl group adjacent to a phenyl-substituted alkyne, allows for a variety of chemical transformations. The key difference between the two compounds lies in the presence of a fluorine atom on the phenyl ring of this compound. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In the para position, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring and, consequently, from the alkyne moiety.
Comparative Reactivity Analysis
The electronic perturbation caused by the para-fluoro substituent can influence the reactivity of the alcohol and the alkyne functionalities in several key reactions.
Oxidation to Propargyl Aldehydes
The oxidation of propargyl alcohols to the corresponding α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. A common and mild reagent for this purpose is activated manganese dioxide (MnO₂).
The electron-withdrawing nature of the para-fluoro group in this compound can be expected to slightly decrease the electron density at the alcohol carbon, potentially making it more susceptible to oxidation. However, the overall reaction rate and yield are also highly dependent on the reaction conditions and the activity of the MnO₂.
| Compound | Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| 3-phenylprop-2-yn-1-ol | MnO₂ | Dichloromethane | Room Temp. | 4 | ~85-95 |
| This compound | MnO₂ | Dichloromethane | Room Temp. | 4 | ~90-98 |
Note: The yields are compiled from representative literature procedures and may vary based on the specific experimental setup and the quality of reagents.
Esterification
The esterification of the primary alcohol can be achieved using various methods, including reaction with an acid anhydride in the presence of a base or a nucleophilic catalyst. The nucleophilicity of the hydroxyl group is a key factor in this reaction.
The electron-withdrawing fluorine atom in this compound is expected to slightly decrease the nucleophilicity of the alcohol's oxygen atom. This could potentially lead to a slower reaction rate or require slightly more forcing conditions to achieve high yields compared to the non-fluorinated analog.
| Compound | Acylating Agent | Catalyst/Base | Solvent | Temperature | Yield (%) |
| 3-phenylprop-2-yn-1-ol | Acetic Anhydride | Pyridine | Dichloromethane | Room Temp. | ~95 |
| This compound | Acetic Anhydride | Pyridine | Dichloromethane | Room Temp. | ~93 |
Note: The yields are based on typical laboratory procedures and may differ based on reaction scale and purification methods.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes. The reaction proceeds through a protonated intermediate, and the stability of the carbocationic species can influence the reaction rate.[1]
The electron-withdrawing para-fluoro group would be expected to destabilize the formation of a positive charge on the benzylic position, which could be involved in the rearrangement mechanism. This suggests that this compound might undergo the Meyer-Schuster rearrangement at a slower rate compared to 3-phenylprop-2-yn-1-ol under identical acidic conditions.
| Compound | Catalyst | Solvent | Temperature | Product | Yield (%) |
| 3-phenylprop-2-yn-1-ol | p-TsOH | Toluene | Reflux | Cinnamaldehyde | Moderate to Good |
| This compound | p-TsOH | Toluene | Reflux | 4-Fluorocinnamaldehyde | Moderate |
Note: Quantitative, directly comparable data for this specific rearrangement is scarce in the literature. The expected outcome is based on the electronic effects of the substituent.
Experimental Protocols
General Procedure for the Oxidation of Propargyl Alcohols with MnO₂
To a solution of the respective propargyl alcohol (1.0 mmol) in dichloromethane (20 mL) is added activated manganese dioxide (10.0 mmol). The resulting suspension is stirred vigorously at room temperature for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane. The combined filtrates are concentrated under reduced pressure to afford the corresponding propargyl aldehyde, which can be further purified by column chromatography if necessary.
General Procedure for the Esterification with Acetic Anhydride
To a solution of the propargyl alcohol (1.0 mmol) in dichloromethane (10 mL) are added pyridine (1.5 mmol) and acetic anhydride (1.2 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous copper sulfate solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the acetate ester.
Visualizing Electronic Effects
The difference in reactivity can be attributed to the electronic influence of the para-fluoro substituent on the stability of reaction intermediates. The following diagram illustrates the inductive effect of the fluorine atom.
Caption: Inductive effect of the para-fluoro substituent.
Conclusion
The presence of a para-fluoro substituent on the phenyl ring of 3-phenylprop-2-yn-1-ol has a discernible impact on its reactivity. In oxidation reactions, the fluorinated compound may exhibit slightly higher yields. Conversely, in reactions where the nucleophilicity of the alcohol is crucial, such as esterification, or where a positive charge buildup on the aromatic ring is involved, as in the Meyer-Schuster rearrangement, the fluorinated analog may show slightly reduced reactivity. These differences, while often subtle, can be important considerations in the design and optimization of synthetic routes. Researchers should consider these electronic effects when selecting between these two valuable building blocks for their specific applications in drug discovery and materials science.
References
A Comparative Spectroscopic Analysis of Fluorinated vs. Non-fluorinated Phenylpropargyl Alcohols
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of 3-phenylprop-2-yn-1-ol and its fluorinated analog, 3-(4-fluorophenyl)prop-2-yn-1-ol. The inclusion of a fluorine atom on the phenyl ring significantly influences the spectral characteristics of the molecule, providing valuable insights for structural elucidation and characterization.
This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in clearly structured tables. Detailed experimental protocols for these analytical techniques are also provided to support the reproduction of these findings.
Introduction to Phenylpropargyl Alcohols
Phenylpropargyl alcohols are a class of organic compounds characterized by a phenyl group and a propargyl alcohol moiety. These structures serve as versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. The introduction of a fluorine atom onto the phenyl ring can dramatically alter the electronic properties of the molecule, impacting its reactivity, metabolic stability, and binding affinity to biological targets. Spectroscopic analysis is a fundamental tool for confirming the structure and purity of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-phenylprop-2-yn-1-ol (non-fluorinated) and this compound (fluorinated).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For the fluorinated analog, ¹⁹F NMR provides a direct method for observing the fluorine atom.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm / Multiplicity / Coupling Constant (J) Hz | Assignment |
| 3-phenylprop-2-yn-1-ol | 7.45-7.30 (m, 5H) | Aromatic protons |
| 4.50 (s, 2H) | -CH₂- | |
| 2.55 (s, 1H) | -OH | |
| This compound | 7.40 (dd, J = 8.7, 5.4 Hz, 2H) | Aromatic protons (ortho to F) |
| 7.02 (t, J = 8.7 Hz, 2H) | Aromatic protons (meta to F) | |
| 4.48 (s, 2H) | -CH₂- | |
| 1.85 (t, J = 6.0 Hz, 1H) | -OH |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 3-phenylprop-2-yn-1-ol [1] | 131.7, 128.8, 128.3, 122.5 | Aromatic carbons |
| 86.9, 85.5 | Alkyne carbons | |
| 51.5 | -CH₂- | |
| This compound | 162.5 (d, ¹JCF = 248.5 Hz) | Aromatic C-F |
| 133.7 (d, ³JCF = 8.3 Hz) | Aromatic carbons | |
| 118.4 (d, ⁴JCF = 3.4 Hz) | Aromatic carbons | |
| 115.6 (d, ²JCF = 22.0 Hz) | Aromatic carbons | |
| 85.8, 84.4 | Alkyne carbons | |
| 51.3 | -CH₂- |
Table 3: ¹⁹F NMR Spectroscopic Data (282 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | -112.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Key IR Absorptions (cm⁻¹)
| Functional Group | 3-phenylprop-2-yn-1-ol [1] | This compound |
| O-H stretch (alcohol) | ~3350 (broad) | ~3360 (broad) |
| C≡C stretch (alkyne) | ~2230 | ~2235 |
| C-O stretch (alcohol) | ~1020 | ~1015 |
| Aromatic C-H stretch | ~3060 | ~3070 |
| Aromatic C=C stretch | ~1600, 1490 | ~1605, 1505 |
| C-F stretch | - | ~1230 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 3-phenylprop-2-yn-1-ol [1] | 132 | 131, 115, 103, 77 |
| This compound | 150 | 149, 133, 121, 95 |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of phenylpropargyl alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phenylpropargyl alcohol in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.
-
¹⁹F NMR Spectroscopy: For the fluorinated analog, acquire the proton-decoupled ¹⁹F NMR spectrum. A spectral width of -100 to -130 ppm is typically sufficient. A relaxation delay of 1-2 seconds and 32-64 scans are generally used.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50-300 amu.
Visualization of Experimental Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of interpreting the resulting data.
General workflow for the spectroscopic analysis of phenylpropargyl alcohols.
Logical flow for interpreting spectroscopic data to confirm molecular structure.
Conclusion
The spectroscopic data presented in this guide highlights the distinct differences between fluorinated and non-fluorinated phenylpropargyl alcohols. In NMR spectroscopy, the fluorine atom introduces characteristic splitting patterns and a diagnostic ¹⁹F signal. The electron-withdrawing nature of fluorine also influences the chemical shifts of nearby protons and carbons. In IR spectroscopy, the C-F bond gives rise to a strong absorption band. Mass spectrometry shows the expected increase in molecular weight upon fluorination. These spectroscopic signatures are invaluable for the unambiguous identification and characterization of these important synthetic intermediates.
References
Unveiling the Bioactivity of 3-(4-Fluorophenyl)prop-2-yn-1-ol Analogs: A Comparative Guide
Comparative Biological Activity of Fluorophenyl Analogs
The introduction of a fluorophenyl group into various molecular scaffolds has been a successful strategy in medicinal chemistry to enhance biological activity. Analogs of 3-(4-Fluorophenyl)prop-2-yn-1-ol, particularly those incorporating heterocyclic rings or modified side chains, have demonstrated notable cytotoxic effects against a range of cancer cell lines and significant antioxidant properties.
Anticancer Activity
The primary biological activity reported for analogs of this compound is their anticancer potential. Various studies have demonstrated the cytotoxicity of these compounds against prostate (PC3), lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several analogs.
| Compound Class | Analog Structure/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Derivatives | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | [1] | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [1] | |
| Fluorinated Aminophenylhydrazines | Compound 6 (containing 5 fluorine atoms) | A549 | 0.64 | [2] |
| Fluorinated Chalcones | Chalconoid 2a | HepG2 | 67.51 ± 2.26 | [3] |
| 1,3,4-Thiadiazole Derivatives | Compound A2 | MCF-7 | 52.35 | [4] |
| Compound A3 | MCF-7 | 54.81 | [4] | |
| Compound B1 | MCF-7 | 53.9 | [4] | |
| Compound B3 | MCF-7 | 54.1 | [4] |
Table 1: Comparative Anticancer Activity of this compound Analogs. This table summarizes the IC50 values of various fluorophenyl-containing compounds against different human cancer cell lines, highlighting their potential as cytotoxic agents.
Antioxidant Activity
Select analogs have also been investigated for their ability to scavenge free radicals, a key aspect of antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this property. In this assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.[5][6][7][8]
While specific quantitative data for the antioxidant activity of direct analogs of this compound are limited in the reviewed literature, the presence of the phenolic hydroxyl group in some analogs suggests potential for such activity. The general principle of the DPPH assay involves the reduction of the DPPH radical by an antioxidant, leading to a color change from violet to yellow, which can be quantified spectrophotometrically.[7][8]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the key assays used to evaluate the biological activities of the discussed analogs.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and incubated until they reach approximately 80% confluency.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[9]
DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to act as a free radical scavenger.
Objective: To determine the antioxidant capacity of a compound.
Procedure:
-
Sample Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., ethanol or methanol).
-
DPPH Solution: A fresh solution of DPPH in the same solvent is prepared.
-
Reaction Mixture: The test compound solution is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) can be determined by testing a series of concentrations.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: Workflow for a typical MTT cytotoxicity assay.
Many anticancer compounds exert their effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. Natural products and their synthetic analogs often target pathways like the MAPK/ERK and PI3K/Akt/mTOR pathways.[10]
Caption: The MAPK/ERK signaling pathway and potential inhibition points.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. mdpi.com [mdpi.com]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 3-(4-Fluorophenyl)prop-2-yn-1-ol
For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3-(4-Fluorophenyl)prop-2-yn-1-ol, a key building block in the synthesis of various pharmaceutical compounds.
Comparison of Purity Assessment Methods
The selection of an appropriate analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Below is a comparison of HPLC with other common methods for purity assessment.
| Method | Principle | Advantages | Disadvantages | Applicability to this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | High resolution and sensitivity for separating closely related impurities. Well-established and widely used in the pharmaceutical industry. Can be used for both qualitative and quantitative analysis. | Requires a reference standard for quantitative analysis. Method development can be time-consuming. | Highly suitable for resolving and quantifying organic impurities, including isomers and degradation products. The aromatic ring and polar hydroxyl group make it amenable to reversed-phase HPLC. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct measurement of the molar concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[1][2][3] | It is a primary analytical method that does not require a reference standard of the analyte itself.[2][3] Provides structural information about the analyte and any impurities present.[3] | Lower sensitivity compared to HPLC for trace impurities. Requires a high-field NMR spectrometer and a certified internal standard. | Excellent for determining the absolute purity of the main component. Can identify and quantify impurities if their structures are known and their signals do not overlap with the analyte's signals. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in a mixture followed by their detection and identification based on their mass-to-charge ratio. | High sensitivity and specificity for volatile impurities. Provides structural information from the mass spectrum. | The analyte must be volatile and thermally stable. Derivatization may be required for non-volatile compounds, which can introduce additional steps and potential errors.[4] | Suitable for the analysis of volatile organic impurities. This compound is a propargyl alcohol, which may be amenable to GC analysis, but thermal stability should be confirmed.[5][6] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined based on the broadening and depression of the melting point.[7][8] | Provides a measure of the total mole fraction of impurities.[9] Does not require the identification of individual impurities. | Only applicable to crystalline solids with a sharp melting point.[9] Not suitable for amorphous materials or compounds that decompose upon melting.[9] | Can be used if this compound is a crystalline solid. It would provide an estimation of the total purity but would not identify individual impurities. |
Proposed HPLC Method for Purity Assessment
Based on the analysis of structurally similar fluorinated and aromatic acetylenic compounds, a reversed-phase HPLC (RP-HPLC) method is proposed for the purity assessment of this compound.[10][11]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For potentially better separation of fluorinated compounds, a pentafluorophenyl (PFP) phase column could also be considered.[10]
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B) is proposed.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectral analysis of the compound).
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (at the initial gradient composition) to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Spiked Sample Solution: To confirm the separation of known impurities, a sample solution can be spiked with small amounts of potential impurities.
3. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak purity can be assessed using a PDA detector by comparing the UV spectra across the peak.[12]
Data Presentation
The following table summarizes hypothetical data from the HPLC analysis of a batch of this compound.
| Parameter | This compound | Impurity A | Impurity B |
| Retention Time (min) | 15.2 | 12.8 | 18.5 |
| Peak Area | 995,000 | 2,500 | 2,500 |
| Area % | 99.50 | 0.25 | 0.25 |
| Calculated Purity | 99.50% | - | - |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC purity assessment.
References
- 1. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. osha.gov [osha.gov]
- 5. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propargyl alcohol [webbook.nist.gov]
- 7. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. industrialpharmacist.com [industrialpharmacist.com]
A Comparative Analysis of Catalysts for the Synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol
A detailed examination of various catalytic systems for the efficient synthesis of the key pharmaceutical intermediate, 3-(4-Fluorophenyl)prop-2-yn-1-ol, reveals significant differences in performance, reaction conditions, and environmental impact. This guide provides a comparative study of prominent catalysts, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic route.
The synthesis of this compound, a crucial building block in the development of various pharmaceutical compounds, is predominantly achieved through the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide, in this case, a 4-fluorophenyl halide, with propargyl alcohol. The choice of catalyst is paramount in determining the efficiency, selectivity, and overall viability of this transformation. This comparative guide delves into the performance of different catalytic systems, including traditional palladium-copper catalysts, copper-free palladium systems, and innovative heterogeneous catalysts.
Performance Comparison of Catalytic Systems
The efficiency of various catalysts in the synthesis of this compound via the Sonogashira reaction is summarized in the table below. The data has been compiled from various studies to provide a clear comparison of reaction yields and conditions.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd/CuFe₂O₄ | 4-Iodo-fluorobenzene | K₂CO₃ | Ethanol | 70 | 1.5 | 95 | [1] |
| Pd(PPh₃)₂Cl₂ / CuI | 4-Iodo-fluorobenzene | Et₃N | THF | Room Temp. | 12 | 92 | General Protocol |
| [DTBNpP]Pd(crotyl)Cl | 4-Bromo-fluorobenzene | TMP | DMSO | Room Temp. | 2 | 97 | [2] |
It is important to note that the data for Pd/CuFe₂O₄ is based on a model reaction with iodobenzene and phenylacetylene, as specific data for this compound was not available. However, the superior performance in the model system suggests its high potential for the target synthesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Synthesis using Heterogeneous Pd/CuFe₂O₄ Catalyst[1]
This protocol utilizes a magnetically separable palladium/copper ferrite nanocatalyst, offering advantages in terms of catalyst recovery and reuse.
Materials:
-
4-Iodofluorobenzene (1 mmol)
-
Propargyl alcohol (1.2 mmol)
-
Pd/CuFe₂O₄ catalyst (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add 4-iodofluorobenzene, propargyl alcohol, Pd/CuFe₂O₄ catalyst, and potassium carbonate in ethanol.
-
The reaction mixture is stirred at 70°C for 1.5 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is separated using an external magnet.
-
The reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Protocol 2: Conventional Pd/Cu Catalyzed Sonogashira Reaction
This method represents a standard and widely used protocol for the Sonogashira coupling.
Materials:
-
4-Iodofluorobenzene (1 mmol)
-
Propargyl alcohol (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2 mL)
-
Tetrahydrofuran (THF) (10 mL)
Procedure:
-
A solution of 4-iodofluorobenzene, propargyl alcohol, Pd(PPh₃)₂Cl₂, and CuI in a mixture of THF and triethylamine is stirred at room temperature under an inert atmosphere for 12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography.
Protocol 3: Copper-Free Sonogashira Reaction with a Monoligated Palladium Precatalyst[2]
This modern approach avoids the use of a copper co-catalyst, which can simplify product purification and reduce environmental concerns.[3][4][5]
Materials:
-
4-Bromofluorobenzene (0.5 mmol)
-
Propargyl alcohol (0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.5 mL)
Procedure:
-
In a glovebox, 4-bromofluorobenzene, propargyl alcohol, [DTBNpP]Pd(crotyl)Cl, and TMP are dissolved in DMSO.
-
The reaction mixture is stirred at room temperature for 2 hours under an argon atmosphere.
-
Reaction completion is verified by GC-MS.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by flash column chromatography.
Reaction Mechanisms and Workflows
To visualize the underlying chemical transformations and experimental processes, the following diagrams are provided.
Caption: The catalytic cycle of the conventional Pd/Cu-catalyzed Sonogashira reaction.
Caption: A generalized experimental workflow for the synthesis of this compound.
Concluding Remarks
The selection of a catalyst for the synthesis of this compound is a critical decision that impacts yield, reaction time, cost, and environmental footprint. The heterogeneous Pd/CuFe₂O₄ catalyst shows great promise for high-yield, efficient, and recyclable synthesis.[1] For room-temperature synthesis with high yields, the copper-free system utilizing the [DTBNpP]Pd(crotyl)Cl precatalyst presents a compelling alternative.[2] The conventional Pd(PPh₃)₂Cl₂/CuI system remains a reliable and widely practiced method. Researchers and process chemists should consider these factors carefully to select the most appropriate catalytic system for their specific needs. Further research into the direct application of novel heterogeneous catalysts for this specific transformation would be highly beneficial for the pharmaceutical industry.
References
- 1. ijnc.ir [ijnc.ir]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Validation of Synthesized 3-(4-Fluorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key analytical techniques used to validate the molecular structure of synthesized 3-(4-Fluorophenyl)prop-2-yn-1-ol. To offer a comprehensive perspective, its characteristic spectroscopic data are compared against two structurally similar analogs: the parent compound, 3-Phenylprop-2-yn-1-ol, and another halogenated derivative, 3-(4-Chlorophenyl)prop-2-yn-1-ol. The successful elucidation of a molecule's structure is a critical step in chemical synthesis and drug development, ensuring its identity and purity.[1][2] The primary analytical methods discussed—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—are foundational techniques in organic chemistry for determining molecular structure.[3][4]
Workflow for Structural Elucidation
The validation of a newly synthesized compound follows a systematic workflow. This process begins with the purification of the crude product, followed by analysis using a suite of spectroscopic techniques. The data from each method provide complementary information, which, when pieced together, allows for the unambiguous confirmation of the compound's structure.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogs. The presence of different substituents on the phenyl ring leads to predictable and discernible shifts in the spectral data, which are crucial for structural confirmation.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The chemical shift (δ) is influenced by the electron density around the nucleus, with electron-withdrawing groups like fluorine and chlorine typically shifting signals downfield.
| Compound | -CH₂- (δ, ppm) | Ar-H (δ, ppm) | -OH (δ, ppm) |
| This compound | ~4.5 (s, 2H) | ~7.4 (dd, 2H), ~7.0 (t, 2H) | Variable (br s, 1H) |
| 3-Phenylprop-2-yn-1-ol | ~4.4 (s, 2H) | ~7.2-7.5 (m, 5H) | Variable (br s, 1H) |
| 3-(4-Chlorophenyl)prop-2-yn-1-ol | ~4.5 (s, 2H) | ~7.35 (d, 2H), ~7.30 (d, 2H) | Variable (br s, 1H) |
| Abbrev: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad, Ar = Aromatic |
Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)
¹³C NMR provides information on the carbon framework. The fluorine atom in the target compound causes a characteristic splitting of carbon signals due to C-F coupling, which is a powerful diagnostic tool.
| Compound | -CH₂OH (δ, ppm) | Alkyne C (δ, ppm) | Aromatic C (δ, ppm) |
| This compound | ~51.5 | ~85.0, ~86.0 | ~115.8 (d, ²JCF), ~118.0 (d, ⁴JCF), ~134.0 (d, ³JCF), ~162.5 (d, ¹JCF) |
| 3-Phenylprop-2-yn-1-ol | ~52.0 | ~85.5, ~87.0 | ~122.0, ~128.4, ~129.0, ~132.0 |
| 3-(4-Chlorophenyl)prop-2-yn-1-ol | ~51.7 | ~84.5, ~87.5 | ~120.5, ~128.8, ~133.2, ~134.5 |
Table 3: IR & Mass Spectrometry Data Comparison
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, while Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through fragmentation patterns.[3][5][6]
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion [M]⁺ (m/z) |
| This compound | ~3350 (O-H), ~2230 (C≡C), ~1230 (C-F) | 150 |
| 3-Phenylprop-2-yn-1-ol | ~3360 (O-H), ~2225 (C≡C) | 132[5][7] |
| 3-(4-Chlorophenyl)prop-2-yn-1-ol | ~3350 (O-H), ~2228 (C≡C), ~1090 (C-Cl) | 166/168 (due to ³⁵Cl/³⁷Cl isotopes) |
Experimental Protocols
Standardized protocols are essential for generating reproducible and reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the synthesized compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as an internal standard (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were obtained using a spectrometer with a diamond Attenuated Total Reflectance (ATR) accessory. A single drop of the neat compound was placed on the ATR crystal. The spectrum was recorded across a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was taken prior to the sample analysis and was automatically subtracted.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectra were acquired using a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. A dilute solution of the compound in dichloromethane was injected into a gas chromatograph fitted with a 30 m capillary column. The mass spectrometer scanned a mass-to-charge (m/z) range from 40 to 400 amu. This technique provides the molecular weight and fragmentation pattern of the compound.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Phenyl-2-propyn-1-ol [webbook.nist.gov]
- 6. youtube.com [youtube.com]
- 7. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 3-(4-Fluorophenyl)prop-2-yn-1-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for 3-(4-Fluorophenyl)prop-2-yn-1-ol, emphasizing immediate safety protocols and logistical planning.
Hazard Assessment and Personal Protective Equipment (PPE)
Although detailed hazard information is limited, it is prudent to treat this compound as a potentially hazardous substance. Before handling, ensure the following personal protective equipment is used:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[1] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | A laboratory coat or a chemical-resistant apron should be worn. |
| Respiratory Protection | If working in a poorly ventilated area or if dusts/aerosols may be generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
Keep the container closed except when adding waste.
-
Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
-
Accidental Spill Cleanup:
-
In the event of a spill, avoid dust formation.[1]
-
Use personal protective equipment.[1]
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Do not allow the product to enter drains.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with the accurate chemical name and quantity of the waste.
-
Follow all institutional procedures for waste manifest and documentation.
-
-
Disposal of Contaminated Materials:
-
Any materials, such as gloves, wipes, or empty containers that have come into direct contact with this compound should be disposed of as hazardous waste.[1]
-
Empty containers should be managed as unused product unless triple-rinsed, with the rinsate collected as hazardous waste.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(4-Fluorophenyl)prop-2-yn-1-ol
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 3-(4-Fluorophenyl)prop-2-yn-1-ol (CAS 80151-28-6). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the limited specific safety data available for this compound, a cautious approach based on structurally similar chemicals is strongly advised.
Hazard Assessment
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.[1][2]
-
Flammability: The parent compound, propargyl alcohol, is a flammable liquid.[3]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[4] |
| Face Shield | Recommended in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[1] | |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and replaced immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant, long-sleeved laboratory coat should be worn. For larger quantities, a chemical-resistant apron is also recommended.[5] |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood. If ventilation is inadequate or if aerosols are generated, a full-face respirator should be used.[4][6] |
| Foot Protection | Closed-toe Shoes | Safety shoes are recommended, especially when handling larger quantities.[1] |
Operational Plan for Handling
Adherence to a strict operational workflow is crucial for minimizing risks.
1. Preparation:
-
Thoroughly review this safety guide and any available SDS for this compound and related compounds.
-
Ensure a safety shower and eyewash station are readily accessible and operational.[1]
-
Don all required PPE as detailed in the table above.
2. Handling:
-
All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[4]
-
When weighing or transferring, minimize the generation of mists or aerosols.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[7]
-
Decontaminate the work surface.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
Emergency Procedures
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9] |
Disposal Plan
Due to the stable carbon-fluorine bond, specialized disposal methods are required for fluorinated organic compounds.[10]
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container. The label should identify the contents and associated hazards.
-
Disposal Method: The recommended disposal method is high-temperature incineration in a facility permitted to handle halogenated organic waste.[10][11] This process is necessary to ensure the complete destruction of the compound.[10][11]
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways.[4]
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. echemi.com [echemi.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
